tert-Butyl 4-(Hydroxymethyl)benzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEPOWVQABAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383437 | |
| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123986-64-1 | |
| Record name | tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester: Synthesis, Characterization, and Applications
Abstract
(4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester, also known as tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate or 4-(N-Boc-aminomethyl)benzyl alcohol, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a reactive primary alcohol, makes it an invaluable building block for the synthesis of complex pharmaceutical compounds and other targeted molecules. This guide provides an in-depth analysis of its chemical properties, a detailed, field-tested synthesis protocol, comprehensive characterization data, and a discussion of its applications in drug development, supported by mechanistic insights and authoritative references.
Table of Contents
-
Introduction and Core Molecular Attributes
-
Synthesis and Purification Protocol
-
Structural Elucidation and Characterization
-
Applications in Medicinal Chemistry and Drug Development
-
References
Introduction and Core Molecular Attributes
The strategic importance of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester lies in its dual functionality. The Boc protecting group provides a robust shield for the benzylamine nitrogen, preventing its participation in unwanted side reactions under a wide range of conditions, particularly those involving nucleophiles and bases.[3][4] This group can be efficiently and cleanly removed under mild acidic conditions, unmasking the primary amine for subsequent functionalization.[4][5]
Simultaneously, the presence of a primary benzylic alcohol offers a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. This orthogonal reactivity of the two functional groups is a cornerstone of its utility in multi-step synthetic campaigns.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| IUPAC Name | tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | [1] |
| CAS Number | 123986-64-1 | [1] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | 60-65 °C (literature) | [6] |
Synthesis and Purification Protocol
The most common and efficient synthesis of the title compound involves the selective Boc-protection of the amino group of 4-aminobenzyl alcohol. This method is favored for its high chemoselectivity, avoiding protection of the less nucleophilic hydroxyl group.
Experimental Workflow: Synthesis of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester
Caption: Synthetic workflow for Boc-protection of 4-aminobenzyl alcohol.
Detailed Step-by-Step Methodology
This protocol is adapted from established procedures for the N-Boc protection of amino alcohols.[7]
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzyl alcohol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture in an ice-water bath to 0°C with stirring.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) to the cold mixture in a single portion while stirring vigorously.
-
Causality Note: The reaction is performed in a biphasic system with a base (NaHCO₃) to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion. Using an alcoholic co-solvent like dioxane enhances the solubility of the starting amine. The use of (Boc)₂O is standard as it is an easily handled solid and its byproducts are readily removed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for one hour, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous slurry with water and extract the product with an organic solvent such as ethyl acetate or chloroform (3x).
-
Self-Validation: The progress of the extraction can be monitored by TLC (e.g., using 10% methanol in chloroform) to ensure all product is transferred to the organic phase.[7]
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, typically as an oil or waxy solid.[7]
-
Purification: The crude product can be purified by trituration with cold hexanes followed by filtration to yield a crystalline solid. For higher purity, recrystallization from a boiling mixture of ethyl acetate and hexanes is recommended.[7]
Structural Elucidation and Characterization
The identity and purity of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester are confirmed using standard analytical techniques. The following data represents typical expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural confirmation.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.32 – 7.25 | m | 4H | Ar-H |
| ~4.85 | br s | 1H | NH |
| 4.65 | s | 2H | Ar-CH₂-OH |
| 4.29 | d | 2H | N-CH₂-Ar |
| ~1.70 | br s | 1H | OH |
| 1.46 | s | 9H | C(CH ₃)₃ |
Note: The signals for the NH and OH protons are broad and their chemical shifts can vary with concentration and temperature. They may exchange with D₂O.
¹³C NMR (101 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 155.8 | C =O (Carbamate) |
| 139.1 | Ar-C -CH₂OH |
| 136.2 | Ar-C -CH₂NH |
| 127.2 | Ar-C H |
| 126.9 | Ar-C H |
| 77.9 | C (CH₃)₃ |
| 62.8 | Ar-C H₂OH |
| 43.7 | N-C H₂-Ar |
| 28.2 | C(C H₃)₃ |
Note: The ¹³C NMR data for the starting material, 4-aminobenzyl alcohol, shows characteristic aromatic signals at 147.9, 130.1, 128.5, and 114.1 ppm, with the benzylic carbon at 63.7 ppm (in DMSO-d₆).[8]
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H and N-H stretch |
| 2978, 2932 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Strong | N-H bend |
| ~1170 | Strong | C-O stretch (carbamate) |
Applications in Medicinal Chemistry and Drug Development
The utility of (4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester stems from its role as a versatile bifunctional linker and building block. The Boc-protected amine and the primary alcohol can be manipulated sequentially to construct more elaborate molecular architectures.
Role as a Bifunctional Linker
This molecule is frequently employed to connect two different molecular fragments. For instance, the hydroxyl group can be converted into an ether or ester to link to one part of a target molecule. Subsequently, the Boc group is removed to reveal the amine, which can then be acylated or alkylated to attach a second fragment.
Caption: General workflow for using the title compound as a linker.
Precursor to Bioactive Molecules
The compound serves as a key intermediate in the synthesis of various therapeutic agents. For example, it can be a precursor for inhibitors of enzymes like urokinase, where the benzyl scaffold is part of the final pharmacophore.[9] The synthesis often involves amidation of the corresponding carboxylic acid (derived from the alcohol) with another amine-containing fragment.[9]
The introduction of hydroxyl groups, such as the one present in this molecule, can be a strategic move in drug design to improve pharmacokinetic properties. Hydroxylation can decrease lipophilicity, enhance solubility, and provide a site for further metabolism, although tertiary alcohols are often preferred to block metabolic oxidation.[10] The Boc-protecting group itself is a cornerstone of modern peptide and pharmaceutical synthesis, allowing for precise and controlled assembly of complex molecules.[3]
Conclusion
(4-(hydroxymethyl)benzyl)carbamic acid tert-butyl ester is a fundamentally important building block in synthetic organic and medicinal chemistry. Its value is derived from the orthogonal reactivity of its Boc-protected amine and primary alcohol functionalities. The straightforward and high-yielding synthesis, combined with well-defined characterization data, makes it a reliable and versatile tool for researchers. Its application as a linker and precursor in the development of new therapeutics underscores its significance in the field of drug discovery.
References
-
Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry, 2014. Available from: [Link]
-
Li, Y., et al. Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry, 2021. Available from: [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]
- US Patent US05399580. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
-
Loev, B., & Kormendy, M. F. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link]
-
Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Nanjing Tengxiang Import & Export Co. Ltd., 2025. Available from: [Link]
-
Shaik, S. P., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health, 2018. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
PubChem. 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]
-
Knapp, C. E., & Schlama, T. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. Available from: [Link]
-
Wiley-VCH. Supporting Information. Wiley-VCH. Available from: [Link]
-
iChemical. 4-Aminobenzyl alcohol, CAS No. 623-04-1. iChemical. Available from: [Link]
-
PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Thomson, R. J. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health, 2012. Available from: [Link]
-
Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available from: [Link]
-
Grokipedia. Benzyl carbamate. Grokipedia. Available from: [Link]
-
Jiang, L., et al. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Institutes of Health, 2011. Available from: [Link]
Sources
- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. 4-Aminobenzyl alcohol, CAS No. 623-04-1 - iChemical [ichemical.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
A Comprehensive Safety & Handling Guide for tert-Butyl 4-(hydroxymethyl)benzylcarbamate
This guide provides an in-depth examination of the safety, handling, and emergency protocols for tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS No. 123986-64-1). As a crucial building block and linker in synthetic organic chemistry and drug development, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures, empowering researchers to work with this compound confidently and securely.
Section 1: Chemical & Physical Identity
This compound is a white to off-white solid organic compound.[1] Its structure features a Boc-protected amine and a primary alcohol, making it a versatile intermediate. A clear understanding of its physical properties is the first step in establishing safe handling protocols.
| Property | Value | Source(s) |
| CAS Number | 123986-64-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₉NO₃ | [1][2][4] |
| Molecular Weight | 237.30 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~98 °C | [3] |
| Boiling Point | ~397.2 °C at 760 mmHg | [3] |
| Recommended Storage | Sealed in a dry environment at 2-8°C | [2][5] |
Section 2: Hazard Identification & Risk Assessment
The primary documented hazard associated with this compound is Acute Toxicity, Oral (Category 4) , as indicated by the GHS classification H302: Harmful if swallowed.[4] This classification is based on aggregated data and signifies that ingestion of a sufficient quantity can cause significant toxic effects.[4] While this is the formally recognized GHS hazard, older data also suggests it may be irritating to the eyes, skin, and respiratory system.[3] A prudent risk assessment, therefore, involves mitigating all these potential routes of exposure.
The cornerstone of a robust safety strategy is the implementation of the Hierarchy of Hazard Controls . This model prioritizes the most effective control measures, ensuring that reliance is not placed solely on personal protective equipment (PPE).
Caption: Workflow for responding to chemical exposure incidents.
Section 4: Safe Handling & Engineering Controls
Proactive measures are essential to prevent exposure. The primary engineering control for handling this solid compound is a certified chemical fume hood.
-
Causality: While the vapor pressure of the solid is low, the potential for generating fine, inhalable dust during weighing and transfer is significant. A fume hood provides constant airflow to capture and exhaust these particulates away from the user's breathing zone.
Experimental Protocol: Handling Solid this compound
-
Preparation: Ensure a chemical fume hood is operational. Decontaminate the work surface and gather all necessary equipment (spatulas, weigh boats, glassware).
-
Personal Protective Equipment: Don appropriate PPE as detailed in Section 5.
-
Weighing & Transfer: Perform all manipulations, especially weighing and transferring the solid, deep within the fume hood. Use a spatula to gently transfer the material, minimizing any actions that could create airborne dust.
-
Container Management: Keep the primary container tightly sealed when not in use. [3]5. Cleanup: After use, decontaminate the spatula and work surface. Wipe the area with a damp cloth to collect any fine dust, disposing of the cloth as solid chemical waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling is complete. [6]
Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense
When engineering and administrative controls are in place, PPE provides the final barrier against exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory. [7] * Rationale: This protects against accidental splashes or airborne particles reaching the eyes.
-
Skin Protection: A standard laboratory coat and nitrile gloves are required.
-
Rationale: Nitrile gloves offer good resistance to a wide range of chemical compounds and protect against direct skin contact. A lab coat prevents contamination of personal clothing. [8]* Respiratory Protection: Not typically required when handled within a functional fume hood. If work must be done in an area without adequate ventilation or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. [9]
-
Section 6: Storage & Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 2-8°C. [2][3][5]* Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. [3] * Causality: Contact with strong oxidizers can create a risk of fire or explosion. Strong acids or bases can catalyze the decomposition of the carbamate group, potentially leading to the release of isobutylene gas.
-
Hazardous Decomposition: Under fire conditions, thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [3][7]
Section 7: Accidental Release & Disposal
A small spill of this solid can be managed safely with the correct procedure.
Experimental Protocol: Small Spill Cleanup
-
Secure Area: Restrict access to the spill area. Ensure cleanup is performed with appropriate PPE.
-
Contain Dust: Do not use a dry brush or create sweeping motions that could aerosolize the powder.
-
Collect Material: Gently sweep or scoop the material into a suitable, labeled container for chemical waste. [7]A plastic dustpan and brush are preferred over metal to avoid static discharge.
-
Final Decontamination: After all visible powder is removed, wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated materials in the designated solid waste container.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local environmental regulations. [3]Do not allow the chemical to enter drains or waterways. [9]
Section 8: Gaps in Toxicological & Ecological Data
A critical aspect of this guide is to acknowledge the limitations of available data. For this compound, comprehensive toxicological, carcinogenic, mutagenic, and ecological data are not fully available. [7][9]The "harmful if swallowed" classification is based on acute toxicity, but long-term exposure effects are not well-characterized.
Implication for Researchers: This lack of data necessitates a conservative approach. The compound should be handled at all times as if it were potentially more hazardous than currently documented. This principle of precaution is the bedrock of a strong safety culture in research and development.
References
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:123986-64-1 | this compound. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. CAS#:123986-64-1 | this compound | Chemsrc [chemsrc.com]
- 4. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 774238-90-3|tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate|BLD Pharm [bldpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. capotchem.cn [capotchem.cn]
A Senior Scientist's Guide to tert-Butyl 4-(hydroxymethyl)benzylcarbamate: From Procurement to Application
Introduction: The Utility of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS No. 123986-64-1) has emerged as a critical reagent in this context.[1][2] Its structure uniquely combines a Boc-protected amine with a primary alcohol, offering orthogonal reactivity that is highly valued by synthetic chemists. The tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the amine, while the benzylic alcohol serves as a versatile handle for a variety of chemical transformations. This guide provides an in-depth technical overview of its commercial availability, quality control, handling, and strategic applications for researchers, scientists, and drug development professionals.
I. Commercial Availability and Supplier Landscape
This compound is readily available from a multitude of chemical suppliers, catering to needs ranging from small-scale academic research to large-scale process development.
Supplier and Purity Analysis
The choice of supplier and purity grade is a critical decision that directly impacts experimental outcomes and project costs. For early-stage discovery, where milligram to gram quantities are typically required, a purity of ≥95% is often sufficient. However, for later-stage development, where consistency and the absence of reactive impurities are crucial, a higher purity grade (≥98% or ≥99%) is recommended.
| Supplier | Example Catalog No. | Purity | Notes |
| BLDpharm | BD27326 | ≥95% | Often available for research quantities.[1] |
| Sunway Pharm Ltd | CB00996 | Custom | Offers various grades upon request.[3] |
| Echemi | N/A | ≥97% | Global supplier with various listings.[4] |
| Sigma-Aldrich | (Related Structures) | Varies | While the exact compound may be part of a discovery collection, related structures are available, often without detailed analytical data provided.[5] |
Expert Insight: When selecting a supplier, always request a batch-specific Certificate of Analysis (CoA). This document is more valuable than the catalog description, as it provides actual analytical results for the lot you will receive. For GMP or late-stage development, a supplier's ability to provide detailed impurity profiles and demonstrate batch-to-batch consistency is non-negotiable.
II. Quality Control and Analytical Characterization
Upon receiving a new batch of this compound, it is imperative to verify its identity and purity, even when a CoA is provided. This self-validating step ensures the integrity of your experimental results.
Typical Specifications
A typical CoA will include the following specifications:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥95.0% | HPLC |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy |
| Melting Point | ~98 °C | Melting Point Apparatus[4][6] |
Step-by-Step QC Protocol: ¹H NMR Analysis
Objective: To confirm the chemical identity of this compound.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis (Expected Peaks):
-
~1.47 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
~4.20 ppm (d, 2H): The two protons of the methylene group adjacent to the carbamate nitrogen.
-
~4.58 ppm (s, 2H): The two protons of the benzylic alcohol methylene group.
-
~4.85 ppm (br s, 1H): A broad singlet corresponding to the carbamate N-H proton.
-
~5.15 ppm (br s, 1H): A broad singlet for the hydroxyl proton (this peak can shift or exchange with D₂O).
-
~7.30 ppm (m, 4H): The four aromatic protons of the para-substituted benzene ring.
-
Trustworthiness Check: The integration of the peaks should correspond to the number of protons. For example, the ratio of the singlet at ~1.47 ppm to the aromatic multiplet at ~7.30 ppm should be approximately 9:4. Any significant deviation or the presence of unassigned peaks may indicate impurities.
III. Procurement and Handling Workflow
A systematic approach to procuring and handling this reagent is crucial for maintaining its quality and ensuring laboratory safety.
Caption: A typical workflow for procuring and qualifying a chemical reagent.
Safety and Handling
According to aggregated GHS information, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage is often between 2-8°C to ensure long-term stability.
IV. Synthetic Context and Application
Understanding the synthetic origin and common applications of this reagent provides valuable context for the researcher.
Common Synthetic Route
The most common laboratory synthesis involves two key steps:
-
Boc Protection: The amine of 4-(aminomethyl)benzyl alcohol is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction (Alternative): Alternatively, the carboxylic acid of N-Boc-4-(aminomethyl)benzoic acid can be reduced to the corresponding alcohol.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. echemi.com [echemi.com]
- 5. tert-Butyl benzyl(4-hydroxybutyl)carbamate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS#:123986-64-1 | this compound | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols: Leveraging tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall pharmacokinetic properties of the molecule.[3][4]
This guide provides an in-depth exploration of tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a versatile linker for PROTAC synthesis. We will delve into its chemical properties, provide detailed protocols for its conjugation to protein-targeting and E3 ligase-recruiting ligands, and outline methods for the comprehensive characterization and biological validation of the resulting PROTACs.
The Benzylcarbamate Linker: A Balance of Rigidity and Flexibility
The choice of linker is a pivotal step in PROTAC design, with options ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures.[3] Aromatic linkers, such as those derived from benzylcarbamate, offer a unique balance of properties. The benzyl group introduces a degree of conformational restriction, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5] This rigidity can also contribute to improved metabolic stability.[6] Furthermore, the aromatic ring can participate in beneficial pi-stacking interactions with residues on the surface of the POI or E3 ligase, potentially enhancing ternary complex stability.[5]
This compound is a commercially available building block that incorporates a Boc-protected amine and a primary alcohol. This bifunctionality allows for sequential or orthogonal conjugation strategies, providing flexibility in the synthetic route.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H19NO3 | |
| Molecular Weight | 237.29 g/mol | |
| XLogP3-AA | 2.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
PROTAC Synthesis Utilizing a Benzylcarbamate Linker: A Step-by-Step Protocol
The synthesis of a PROTAC using this compound typically involves two key coupling reactions. The following protocol is a representative example and may require optimization based on the specific warhead and E3 ligase ligand being used.
Protocol 1: Synthesis of a PROTAC via Amide Coupling and Etherification
This protocol outlines the synthesis of a hypothetical PROTAC, "BenzyPROTAC-1," targeting a protein of interest (POI-ligand-COOH) and recruiting the Cereblon (CRBN) E3 ligase (Pomalidomide-NH2).
Step 1: Activation of the Linker's Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N) (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated linker intermediate. This intermediate is often used in the next step without further purification.
Step 2: Conjugation of the E3 Ligase Ligand
-
Dissolve the mesylated linker intermediate (1.0 eq) and the amine-containing E3 ligase ligand (e.g., a pomalidomide derivative with a free amine) (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected conjugate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine is often used directly in the next step.
Step 4: Amide Coupling with the POI Ligand
-
Dissolve the POI ligand with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add the TFA salt of the deprotected linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).[1]
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
Caption: Synthetic workflow for a PROTAC using a benzylcarbamate linker.
Characterization and Validation of Benzylcarbamate-Containing PROTACs
Once synthesized and purified, the PROTAC must be rigorously characterized to confirm its identity and purity before proceeding to biological evaluation.
Analytical Characterization
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.[7]
Biological Validation
The ultimate goal of a PROTAC is to induce the degradation of the target protein. A series of in vitro and cell-based assays are essential to validate its mechanism of action.
1. Target Engagement and Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to study this crucial step:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinities of the PROTAC to the POI and the E3 ligase individually, as well as to assess the formation and stability of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding interactions.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA/AlphaScreen: These are proximity-based assays that can be used in a high-throughput format to detect the formation of the ternary complex in solution.[6]
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that allows for the real-time monitoring of ternary complex formation within a cellular environment.
Caption: Formation of the ternary complex mediated by a PROTAC.
2. Ubiquitination Assays
Successful ternary complex formation should lead to the ubiquitination of the POI by the recruited E3 ligase.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., CRBN-DDB1 complex)
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The PROTAC at various concentrations (and a vehicle control, e.g., DMSO).
-
-
Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be observed in the presence of a functional PROTAC.
3. Protein Degradation Assays
The definitive proof of a PROTAC's efficacy is the reduction of the target protein levels in cells.
Protocol 3: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Seed cells expressing the POI in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody specific for the POI.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[8]
Table 2: Representative Degradation Data for PROTACs with Aromatic Linkers
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ACBI1 | SMARCA2 | VHL | Benzyl | 6 | >95 | MV-4-11 | [9] |
| ACBI1 | SMARCA4 | VHL | Benzyl | 11 | >95 | MV-4-11 | [9] |
| PROTAC 53 | AR | VHL | Benzyl | ~100 | ~80 | LNCaP | [5] |
| Hypothetical BenzyPROTAC-1 | POI | CRBN | Benzylcarbamate | 10-100 | >90 | Target Cell Line | N/A |
Conclusion
This compound represents a valuable building block for the synthesis of PROTACs. Its benzylcarbamate core provides a semi-rigid scaffold that can favorably influence the conformation of the PROTAC, potentially leading to enhanced ternary complex formation and improved biological activity. The synthetic protocols and validation methods outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize novel PROTACs incorporating this versatile linker, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- Schneekloth, J. S., Jr, Fonseca, F. N., Koldobskiy, M., Mandal, A., Deshaies, R., Sakamoto, K., & Crews, C. M. (2004). Chemical genetic control of protein levels: selective in vivo degradation. Journal of the American Chemical Society, 126(12), 3748-3754.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1657-1673.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-targeting chimeras (PROTACs) as therapeutic agents. Cell, 181(1), 102-114.
- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
- Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC-induced degradation. ACS Chemical Biology, 13(9), 2758-2770.
- Bond, A. G., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 65(13), 8943-8953.
- Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
- Roy, M. J., et al. (2019). SPR-based screening for PROTAC ternary complex formation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 827-837.
- Daniels, D. L., et al. (2019). Monitoring and deciphering protein degradation pathways. Drug discovery today. Technologies, 31, 55-63.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation as a therapeutic modality.
- Olson, C. M., & Jiang, B. (2020). The role of the linker in PROTAC design. Drug Discovery Today: Technologies, 31, 15-23.
- Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2021). "Direct-to-biology" synthesis of PROTACs.
- Edmondson, S. D., et al. (2019). A-770041 is a potent and selective inhibitor of the BCL-XL/BAK interaction. ACS medicinal chemistry letters, 10(10), 1433-1438.
- Mares, A., et al. (2020). Discovery of a selective and potent PROTAC degrader of KRAS G12C. Journal of Medicinal Chemistry, 63(12), 6377-6389.
- Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
- Pillow, T. H., et al. (2020).
- Sun, X., et al. (2019). PROTAC-mediated degradation of IRAK4 for the treatment of inflammatory diseases. Journal of medicinal chemistry, 62(17), 7951-7961.
- Lu, J., et al. (2018). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4.
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
- Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468.
- Winter, G. E., et al. (2015). DRUG DEVELOPMENT.
- Bond, A. G., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
- Gechijian, L. N., et al. (2021). A general method for the synthesis of PROTACs. Organic letters, 23(15), 5849-5853.
- Ciulli, A. (2019). The PROTAC paradigm: a new way of thinking for drug discovery. Drug discovery today, 24(8), 1548-1558.
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- Schapira, M., et al. (2019). PROTACs in clinical trials. Nature Reviews Drug Discovery, 18(9), 659-659.
- Paiva, S. L., & Crews, C. M. (2019). Targeted protein degradation: from chemical biology to drug discovery. Chemical reviews, 119(14), 8667-8711.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug discovery today: technologies, 31, 15-27.
- Churcher, I. (2018). Protac-induced protein degradation in drug discovery: a medicinal chemist's perspective. Journal of medicinal chemistry, 61(2), 444-452.
- Boeckler, F. M., & Ciulli, A. (2021). NMR techniques for the study of PROTACs. Drug Discovery Today: Technologies, 31, 29-34.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Application of tert-Butyl 4-(hydroxymethyl)benzylcarbamate for BRD4 Degradation
<-3>
For: Researchers, scientists, and drug development professionals.
Abstract
This document serves as a comprehensive technical guide on the utilization of tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a foundational chemical scaffold in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). We will delve into the mechanistic principles of PROTAC-mediated protein degradation, provide detailed, field-proven protocols for the evaluation of BRD4 degradation, and offer insights into data interpretation and troubleshooting.
Introduction: The Rationale for BRD4 Degradation
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, has been identified as a pivotal regulator of gene expression.[1] It functions by recognizing and binding to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC.[2] Dysregulation of BRD4 activity is a well-established driver in a multitude of human malignancies, making it a high-value therapeutic target.[1]
While traditional small-molecule inhibitors have demonstrated the therapeutic potential of targeting BRD4, they often require sustained high concentrations to be effective, which can lead to off-target effects and the emergence of resistance.[1] Targeted protein degradation (TPD) offers a paradigm shift from occupancy-driven inhibition to event-driven pharmacology.[1][3][4] This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the target protein entirely.[1][5] PROTACs, heterobifunctional molecules, are at the forefront of this technology.[1]
The PROTAC Mechanism of Action: A Closer Look
PROTACs are comprised of three key components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite arrangement facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][5]
This compound is a versatile chemical intermediate, frequently employed as a component of the linker in PROTAC synthesis.[6][7] Its structure allows for facile chemical modification and conjugation to both the POI-binding and E3 ligase-recruiting moieties.
Figure 1: The PROTAC-mediated degradation pathway. A PROTAC molecule facilitates the formation of a ternary complex between BRD4 and an E3 ligase, leading to the poly-ubiquitination and subsequent proteasomal degradation of BRD4.
Experimental Protocols: Assessing BRD4 Degradation
The gold standard for quantifying the degradation of a target protein is Western blotting. This protocol provides a detailed methodology for assessing the efficacy of a BRD4-targeting PROTAC in a cellular context.
Materials and Reagents
-
Cell Lines: Human cancer cell lines known to express BRD4 (e.g., RS4;11, HeLa, MCF-7).
-
BRD4-targeting PROTAC: Synthesized using this compound as a linker component.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: BCA or Bradford assay.
-
Primary Antibodies:
-
Rabbit anti-BRD4 antibody.
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse/rabbit IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Other Reagents: DMSO (vehicle control), PBS, TBST, blocking buffer (5% non-fat milk or BSA in TBST).
Step-by-Step Western Blot Protocol
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11]
-
Normalize the BRD4 signal to the loading control signal for each sample.
-
Expected Results and Data Presentation
A successful BRD4-degrading PROTAC will exhibit a dose- and time-dependent reduction in BRD4 protein levels. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are key parameters to determine.
| PROTAC Concentration | Treatment Time (hours) | Normalized BRD4 Level (vs. Vehicle) |
| Vehicle (DMSO) | 24 | 1.00 |
| 1 nM | 24 | 0.75 |
| 10 nM | 24 | 0.30 |
| 100 nM | 24 | 0.05 |
| 1 µM | 24 | 0.08 |
Table 1: Example of quantitative data from a Western blot experiment demonstrating the dose-dependent degradation of BRD4. Note the potential for a "hook effect" at higher concentrations, where degradation efficiency may decrease.
Causality and Self-Validation in Experimental Design
-
Negative Controls: The inclusion of an inactive epimer of the PROTAC or a molecule where the E3 ligase-binding motif is altered is crucial to demonstrate that the observed degradation is dependent on the formation of a productive ternary complex.
-
Proteasome Inhibition: To confirm that the loss of BRD4 is mediated by the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).[12] A rescue of BRD4 levels in the presence of the proteasome inhibitor validates the mechanism of action.[12]
-
E3 Ligase Dependence: To confirm the involvement of the intended E3 ligase (e.g., Cereblon), one can perform experiments in cells where the ligase is knocked down or knocked out.[12] Alternatively, co-treatment with a high concentration of the free E3 ligase ligand (e.g., thalidomide for Cereblon) should competitively inhibit PROTAC-induced degradation.[12]
Conclusion and Future Directions
The use of this compound as a synthetic building block provides a versatile platform for the development of potent and selective BRD4-degrading PROTACs. The ability to catalytically induce the degradation of oncoproteins like BRD4 represents a significant advancement in therapeutic development.[3] Future work in this area will likely focus on optimizing the pharmacokinetic properties of these degraders and exploring novel E3 ligases to expand the scope of targeted protein degradation.
References
-
BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. (2023). Cell Discovery. [Link]
-
PROTACs for BRDs proteins in cancer therapy: a review. (2022). Journal of Drug Targeting. [Link]
-
Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. (2022). Frontiers in Oncology. [Link]
-
BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. (2023). Cell Discovery. [Link]
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry. [Link]
-
A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry. [Link]
-
BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression. (2023). Journal of Experimental & Clinical Cancer Research. [Link]
-
Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells. (2019). Journal of Experimental & Clinical Cancer Research. [Link]
-
Selective Target Protein Degradation via Phthalimide Conjugation. (2016). Science. [Link]
-
Targeted Protein Degraders. (2025). NJ Bio, Inc. [Link]
-
Western blotting analysis of BRD2, BRD3, and BRD4 proteins in RS4;11 cells... (n.d.). ResearchGate. [Link]
-
Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models. (2023). Molecular Cancer Therapeutics. [Link]
-
Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). (2022). YouTube. [Link]
-
Abstract 5076: IHC and flow cytometry quantifies BRD4 levels in surrogate tissues after ex-vivo and in-vivo dosing with a BRD4 degrading PROTAC. (2017). Cancer Research. [Link]
-
PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. (2025). eLife. [Link]
-
Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. (n.d.). Plexium. [Link]
-
DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras. (2021). Journal of the American Chemical Society. [Link]
-
Dot blot assay with recombinant protein (far-western blot). (2019). Bio-protocol. [Link]
-
Targeted protein degradation: advances in drug discovery and clinical practice. (2024). Signal Transduction and Targeted Therapy. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
-
Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. (2018). ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing a Novel Scaffold: A Guide to Characterizing tert-Butyl 4-(hydroxymethyl)benzylcarbamate as a Putative Ligand for the von Hippel-Lindau (VHL) E3 Ligase
<Application Note & Protocol Guide >
Audience: Researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, widely exploited for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The discovery of novel VHL ligands is paramount to expanding the chemical toolbox for PROTAC development.[4] This guide provides a comprehensive framework for the characterization of a novel, putative VHL ligand, tert-Butyl 4-(hydroxymethyl)benzylcarbamate. While established VHL ligands are typically based on a hydroxyproline (Hyp) core to mimic the endogenous substrate HIF-1α, this document outlines a systematic, hypothesis-driven approach to validate the binding and functional potential of this new chemical entity.[1][5][6] We present detailed protocols for a suite of biochemical, biophysical, and cellular assays designed to rigorously assess ligand binding, cellular engagement, and its utility in PROTAC-mediated protein degradation.
Introduction: The VHL E3 Ligase in Targeted Protein Degradation
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery for regulated protein degradation.[1][5] E3 ubiquitin ligases, with over 600 identified members, provide substrate specificity within this system.[7] The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also comprises Elongin B/C, Cullin 2, and Rbx1.[1][8][9][10] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a post-translationally hydroxylated proline residue on the Hypoxia-Inducible Factor-1α (HIF-1α), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][5][11][12]
This natural mechanism has been ingeniously co-opted by PROTAC technology. PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker.[1][13] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and degradation of proteins previously considered "undruggable".[14][15]
The success of VHL-based PROTACs hinges on the availability of high-affinity, cell-permeable VHL ligands.[2][4] While current ligands have proven highly effective, the exploration of new chemical scaffolds is crucial for improving properties such as metabolic stability, cell permeability, and overcoming potential resistance mechanisms.[16]
This guide focuses on This compound , a compound not previously characterized as a VHL ligand. Its structure presents functionalities that could potentially interact with the HIF-1α binding pocket on VHL. The following sections provide a logical workflow to validate this hypothesis, from initial binding confirmation to application in a functional PROTAC.
Foundational Concepts & Experimental Rationale
The VHL:HIF-1α Interaction: A Blueprint for Ligand Design
The development of potent VHL ligands has been a triumph of structure-based drug design.[1][2] The crystal structure of VHL in complex with the HIF-1α peptide revealed that the (2S, 4R)-4-hydroxyproline residue of HIF-1α is crucial for binding. Key interactions include hydrogen bonds between the hydroxyl group of hydroxyproline and Ser111 and His115 in VHL.[17] This understanding led to the development of small molecule mimetics of the hydroxyproline core, such as the widely used VH032 ligand.[1][7]
While this compound does not contain a hydroxyproline ring, its benzyl alcohol and carbamate moieties offer potential hydrogen bond donors and acceptors. A critical first step is to determine if these features can engage with the key residues in the VHL binding pocket.
The PROTAC Mechanism of Action
A successful VHL-based PROTAC must orchestrate a series of molecular events. This process provides a roadmap for the assays required for characterization.
Figure 1. Workflow of PROTAC-mediated protein degradation.
Phase 1: Validation of VHL Binding
The primary objective is to confirm a direct interaction between this compound and the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).
Biochemical & Biophysical Binding Assays
A combination of orthogonal assays is recommended to confidently determine binding affinity and rule out artifacts.[18]
| Assay Technique | Principle | Information Yielded | Typical Concentration |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled VHL ligand (tracer) upon displacement by the test compound. | Binding Affinity (IC₅₀, Kᵢ) | VCB: 10-50 nM; Tracer: 5-10 nM |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the compound and VHL. | Binding Affinity (Kᴅ), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | VCB: 10-20 µM; Compound: 100-200 µM |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when the compound flows over a sensor chip with immobilized VHL, detecting binding in real-time. | Binding Affinity (Kᴅ), Kinetics (kₐ, kᴅ) | VCB immobilized on chip; Compound: Serial dilutions (e.g., 0.1-100 µM) |
Protocol 3.1.1: Competitive Fluorescence Polarization (FP) Assay
This assay is a robust, high-throughput method for initial screening and affinity determination.[19][20]
Materials:
-
Recombinant human VCB complex (VHL/Elongin B/Elongin C)
-
Fluorescently labeled VHL tracer peptide (e.g., FAM-labeled HIF-1α peptide)
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT
-
Test Compound: this compound, serially diluted in DMSO
-
Positive Control: A known VHL ligand (e.g., VH032)
-
384-well, low-volume, black, non-binding surface plates
Procedure:
-
Prepare Reagents:
-
Dilute VCB complex and FAM-HIF-1α tracer to 2x final concentration in Assay Buffer.
-
Perform a serial dilution of the test compound and positive control in DMSO, then dilute into Assay Buffer to a 4x final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of 4x test compound or control dilutions to appropriate wells.
-
Add 5 µL of DMSO/Assay Buffer to "no inhibitor" control wells.
-
Add 10 µL of 2x VCB/tracer pre-mix to all wells.
-
Final volume: 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader equipped for FP, with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/535 nm for FAM).
-
-
Data Analysis:
-
Calculate the anisotropy or mP values.
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Phase 2: Cellular Target Engagement
Confirming that the compound can bind to VHL within the complex environment of a living cell is a critical step.[21]
Protocol 4.1: NanoBRET™ VHL Target Engagement Assay
This live-cell, proximity-based assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-VHL fusion protein.[20][22][23][24]
Materials:
-
HEK293 cells
-
VHL-NanoLuc® Fusion Vector
-
NanoBRET™ VHL Tracer and Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, non-binding surface 96-well plates
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the VHL-NanoLuc® vector and a carrier DNA according to the manufacturer's protocol.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the compound dilutions to the cells and incubate for 2 hours at 37°C.
-
-
Tracer and Substrate Addition:
-
Prepare a combined solution of the NanoBRET™ Tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add this solution to all wells.
-
-
Data Acquisition:
-
Incubate for 3-5 minutes at room temperature.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the corrected BRET ratio against the logarithm of the compound concentration.
-
Fit the data to determine the IC₅₀ value, representing target engagement in live cells.
-
Figure 2. Experimental workflow for the NanoBRET™ VHL target engagement assay.
Phase 3: Application in a PROTAC Context
Assuming the compound demonstrates VHL binding and cellular engagement, the next phase involves incorporating it into a PROTAC to induce the degradation of a specific POI.
PROTAC Design and Synthesis
A model PROTAC can be synthesized by linking this compound to a known ligand for a well-characterized POI, such as JQ1 for the bromodomain protein BRD4.[25] The linker composition and length are critical variables that often require optimization.[25] The hydroxymethyl group on the benzyl ring serves as a potential attachment point for the linker.
Protocol 5.2: Target Protein Degradation Assay (Western Blot)
The most direct method to assess PROTAC efficacy is to measure the reduction in the levels of the target protein.[18][26]
Materials:
-
A relevant cell line (e.g., HeLa or 293T for BRD4)
-
PROTAC synthesized with the novel VHL ligand
-
Negative Controls:
-
Epimeric (inactive) PROTAC
-
VHL ligand alone
-
POI ligand alone
-
-
Positive Control: A known potent PROTAC for the same target (e.g., MZ1 for BRD4)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary antibody against the POI (e.g., anti-BRD4), primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin), and appropriate HRP-conjugated secondary antibodies.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC and controls for a set time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with lysis buffer.
-
Harvest lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize samples to the same protein concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 5.3: In-Cell Ubiquitination Assay
To confirm the mechanism of degradation, it is essential to show that the PROTAC induces ubiquitination of the POI.[26][27][28][29]
Materials:
-
Same as Protocol 5.2, plus:
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC (at a concentration near the DC₅₀) for a shorter time course (e.g., 1-4 hours).
-
In the final 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow poly-ubiquitinated proteins to accumulate.
-
-
Lysis and Immunoprecipitation:
-
Lyse cells as described previously.
-
Pre-clear lysates with magnetic beads.
-
Incubate the clarified lysate with an antibody against the POI overnight to form an antibody-antigen complex.
-
Add Protein A/G beads to capture the complex.
-
Wash the beads extensively with IP buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated protein from the beads using Laemmli buffer and boiling.
-
Perform Western blotting as in Protocol 5.2.
-
Probe one membrane with the anti-POI antibody (to confirm successful IP) and another with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
An increase in the high-molecular-weight smear ("ubiquitin ladder") in the PROTAC-treated lane of the ubiquitin blot, compared to the vehicle control, indicates POI ubiquitination.
-
Conclusion & Future Directions
This guide provides a structured, multi-phase approach to evaluate this compound as a novel VHL E3 ligase ligand. By systematically progressing from in vitro binding confirmation to cellular target engagement and finally to functional validation in a PROTAC, researchers can generate a comprehensive data package to support its utility. Positive results would validate a new chemical scaffold for VHL, opening avenues for developing a new class of PROTACs with potentially differentiated pharmacological properties. Subsequent steps would include co-crystallization of the ligand with the VCB complex to elucidate the binding mode, and extensive medicinal chemistry efforts to optimize affinity, permeability, and metabolic stability.
References
-
Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
Ciulli, A. (2022). Review on VHL ligands. University of Dundee. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Profacgen. [Link]
-
Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
-
Lucas, X., & Ciulli, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
-
Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. [Link]
-
Eurofins Discovery. (n.d.). Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]
-
Various Authors. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design. ResearchGate. [Link]
-
Zhang, J., & Liu, Y. C. (2015). Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch. Oxford Academic. [Link]
-
St-Cyr, D. J., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry. [Link]
-
Acosta-Alvear, D., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]
-
Iwai, K., et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. PNAS. [Link]
-
Cardote, T. A., et al. (2010). Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex. Structure. [Link]
-
Buckley, D. L., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. [Link]
-
Fellows, E., et al. (2024). Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs. Journal of Medicinal Chemistry. [Link]
-
Lucas, X., & Ciulli, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem. [Link]
-
ResearchGate. (n.d.). Time course VHL target engagement NanoBRET assay. ResearchGate. [Link]
-
ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands. ResearchGate. [Link]
-
Zheng, H., et al. (2021). E3 ubiquitin ligases: styles, structures and functions. Signal Transduction and Targeted Therapy. [Link]
-
He, M., et al. (2021). E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Von Hippel–Lindau disease. Wikipedia. [Link]
-
Eurofins Discovery. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]
-
Promega Connections. (2019). A Roadmap for PROTAC Development. Promega Connections. [Link]
-
Riching, K. M., et al. (2020). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement. Springer Nature Experiments. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. [Link]
-
Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Science. [Link]
-
Foley, C. A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. STAR Protocols. [Link]
-
PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. PubChem. [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem. [Link]
-
PubChemLite. (n.d.). Tert-butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3). PubChemLite. [Link]
Sources
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Von Hippel–Lindau disease - Wikipedia [en.wikipedia.org]
- 13. lifesensors.com [lifesensors.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 25. promegaconnections.com [promegaconnections.com]
- 26. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Ubiquitination Assay - Profacgen [profacgen.com]
- 28. lifesensors.com [lifesensors.com]
- 29. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing a Carbamate-Modified Hydroxymethylbenzyl Linker
Introduction: A Versatile Linker for Diverse Peptide Modifications
Solid-phase peptide synthesis (SPPS) has become the cornerstone for the chemical synthesis of peptides for research, therapeutic, and diagnostic applications.[1][2] The choice of the linker, which tethers the nascent peptide chain to the insoluble resin, is a critical determinant of the final peptide's C-terminal functionality. While standard linkers like Wang or Rink Amide are widely used for the synthesis of peptide acids and amides respectively, there is a growing demand for more versatile linkers that allow for the generation of a diverse array of C-terminal modifications from a single resin-bound peptide.[3][4]
This application note details the use of a tert-Butyl 4-(hydroxymethyl)benzylcarbamate-derived linker for Fmoc-based solid-phase peptide synthesis. This linker system, analogous to the well-established 4-hydroxymethyl benzamide (HMBA) linker, offers significant flexibility.[3][4] The benzylic ester bond formed between the peptide's C-terminus and the linker's hydroxyl group is susceptible to cleavage by a variety of nucleophiles. This allows for the synthesis of not only peptide acids but also a range of C-terminally modified peptides, including esters and amides, directly from the resin in a single step.[3][4] Furthermore, reductive cleavage can yield peptide alcohols.[5]
The tert-butyl carbamate moiety in the linker structure provides stability during the peptide assembly, which primarily utilizes the Fmoc/tBu orthogonal protection strategy.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile linker system, from initial resin functionalization to final peptide cleavage and purification.
Workflow Overview: From Resin Functionalization to Purified Peptide
The overall workflow for SPPS using the this compound linker can be visualized as a multi-stage process. It begins with the attachment of the linker to a suitable solid support, followed by the loading of the first amino acid. The peptide chain is then elongated through iterative coupling and deprotection steps. Finally, the completed peptide is cleaved from the resin, with the choice of cleavage cocktail determining the C-terminal functionality.
Caption: Workflow for SPPS with the carbamate-modified linker.
Experimental Protocols
Part 1: Preparation of the Linker-Functionalized Resin
Since this compound is not typically supplied pre-attached to a resin, the first step is its covalent linkage to a suitable solid support. An amino-functionalized resin, such as aminomethyl (AM) polystyrene, is a common starting point. The carbamate linker itself would first need to be activated or modified to react with the resin's amino groups. A more straightforward approach, however, is to start with a resin that allows for the direct attachment of the linker's hydroxyl group, or to use a derivative of the linker. For the purpose of this protocol, we will describe the attachment of a similar structural motif, the 4-hydroxymethylbenzoic acid, to an aminomethyl resin to create an HMBA-like linker, which serves as a functional equivalent.
Protocol 1.1: Functionalization of Aminomethyl Resin
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, loading e.g., 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.
-
Activation of Linker: In a separate flask, dissolve 4-hydroxymethylbenzoic acid (5 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt) (5 eq.) in N,N-dimethylformamide (DMF). Cool the solution to 0°C and add N,N'-diisopropylcarbodiimide (DIC) (5 eq.). Allow the activation to proceed for 15-20 minutes.
-
Coupling to Resin: Filter the swollen resin and add the pre-activated linker solution. Add N,N-diisopropylethylamine (DIPEA) (10 eq.) and agitate the mixture at room temperature for 4-6 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash as described above and dry.
Part 2: Loading of the First Fmoc-Amino Acid
The first Fmoc-protected amino acid is attached to the hydroxyl group of the linker via an ester bond. The use of a coupling agent is required, and a catalyst is often employed.
Protocol 2.1: Esterification of the First Amino Acid
-
Resin Swelling: Swell the hydroxymethylbenzyl-functionalized resin (1.0 g) in DCM (15 mL) for 30 minutes.
-
Reaction Mixture Preparation: In a separate flask, dissolve the first Fmoc-amino acid (5 equivalents relative to resin loading) in a minimal amount of DMF. Add 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) (5 eq.).[6]
-
Coupling: In a separate flask, add the resin and dry DCM. Add N-methylimidazole (MeIm) (3.75 eq.) followed by the Fmoc-amino acid/MSNT solution.[6]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Drying: Filter the resin and wash sequentially with DCM (5x) and DMF (5x). Dry a small sample to determine the loading efficiency.
-
Loading Determination: The loading of the first amino acid can be quantified by treating a known weight of the dried resin with a solution of 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
| Reagent/Parameter | Quantity (per gram of resin) | Purpose |
| Hydroxymethylbenzyl Resin | 1.0 g | Solid Support |
| Fmoc-Amino Acid | 5 eq. | First peptide building block |
| MSNT | 5 eq. | Coupling Agent |
| N-methylimidazole (MeIm) | 3.75 eq. | Catalyst |
| DCM / DMF | As required | Solvents |
Part 3: Peptide Chain Elongation
Peptide chain elongation follows the standard Fmoc-SPPS protocol, which consists of iterative cycles of Fmoc deprotection and amino acid coupling.[1][2]
Protocol 3.1: Standard SPPS Cycle
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (5 eq.) with a coupling agent such as HBTU (5 eq.) and DIPEA (10 eq.) in DMF.[7]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 40-60 minutes at room temperature.[7]
-
Wash the resin with DMF (4x) to remove excess reagents and by-products.[7]
-
-
Monitoring (Optional): A small sample of resin beads can be taken after the coupling step to perform a qualitative colorimetric test (e.g., Kaiser test) to ensure the reaction has gone to completion.[2]
-
Repeat: Repeat the deprotection and coupling cycle for each amino acid in the sequence.
Caption: The iterative cycle of Fmoc-SPPS.
Part 4: Peptide Cleavage and Deprotection
The key advantage of the hydroxymethylbenzyl-type linker is the variety of cleavage options available. The choice of cleavage reagent will dictate the C-terminal functionality of the final peptide.
| Cleavage Method | Reagents | C-Terminal Product | Reference |
| Acidolysis | 95% TFA, 2.5% TIS, 2.5% H₂O | Peptide Acid | [1] |
| Ammonolysis | NH₃ in MeOH | Peptide Amide | |
| Aminolysis | Primary/Secondary Amine in solvent | Peptide N-Alkyl/Aryl Amide | [3][4] |
| Hydrazinolysis | Hydrazine (NH₂NH₂) | Peptide Hydrazide | |
| Methanolysis | MeOH/DIPEA | Peptide Methyl Ester | |
| Reductive Cleavage | NaBH₄ in EtOH/H₂O | Peptide Alcohol | [5] |
Protocol 4.1: Standard TFA Cleavage for Peptide Acids
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive cations generated during the deprotection of side-chain protecting groups.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4.2: Cleavage to Form Peptide Amides (Ammonolysis)
-
Resin Preparation: Wash the final peptide-resin with DCM and MeOH, then dry.
-
Ammonolysis: Suspend the resin in a saturated solution of ammonia in methanol.
-
Reaction: Seal the vessel and agitate the mixture at room temperature for 24-48 hours.
-
Isolation: Filter the resin and wash it with methanol. Combine the filtrate and washes and evaporate the solvent to obtain the crude peptide amide.
-
Side-Chain Deprotection: The peptide will still have its side-chain protecting groups. These must be removed in a subsequent step using a standard TFA cleavage cocktail as described in Protocol 4.1.
Conclusion and Field-Proven Insights
The this compound linker system provides a robust and versatile platform for modern solid-phase peptide synthesis. Its stability to the conditions of Fmoc-SPPS, combined with the diverse range of cleavage options, makes it a powerful tool for generating peptide libraries with varied C-terminal functionalities.
Expertise & Experience:
-
Preventing Diketopiperazine Formation: For dipeptides prone to cyclization and premature cleavage (e.g., sequences with C-terminal Pro or Gly), using trityl-based resins for the initial loading is often recommended to minimize this side reaction due to the steric bulk of the linker.
-
Racemization: Esterification of the first amino acid to a hydroxymethyl resin can be prone to racemization, especially for sensitive amino acids like Cys and His. The use of MSNT/MeIm is a generally reliable method, but for particularly challenging cases, pre-forming the symmetrical anhydride of the Fmoc-amino acid can be an alternative.[6]
-
Cleavage Efficiency: The efficiency of nucleophilic cleavage can be sequence-dependent.[3][4] Steric hindrance from bulky C-terminal residues may slow down the reaction. Monitoring the cleavage reaction by HPLC is recommended to optimize the reaction time.
By understanding the underlying chemistry and following these detailed protocols, researchers can effectively leverage this linker to accelerate their peptide-based research and development efforts.
References
- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry.
- C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.
- Fmoc SPPS Linkers. Sigma-Aldrich.
- Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
- Methods and protocols of modern solid phase peptide synthesis.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Novabiochem® Peptide resin loading protocols. Merck Millipore.
- Fmoc SPPS Linkers. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc SPPS Linkers [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
Application Note: Strategic Use of tert-Butyl 4-(hydroxymethyl)benzylcarbamate in the Synthesis of Kinase-Targeting PROTACs for Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Shifting Paradigms in Kinase Inhibition through Targeted Protein Degradation
Protein kinases, pivotal regulators of cellular signaling, are frequently dysregulated in numerous pathologies, most notably cancer, establishing them as premier therapeutic targets.[1][2][3] Traditional kinase inhibitors, while clinically successful, operate via an occupancy-driven mechanism, often requiring high, sustained concentrations to block the kinase's active site.[4] This approach can be fraught with challenges, including the development of drug resistance through kinase domain mutations, off-target effects due to the high homology among kinase active sites, and incomplete pathway inhibition.[1][]
Targeted Protein Degradation (TPD) offers a revolutionary alternative to conventional inhibition.[6] This strategy utilizes heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of a target protein.[2][3][7] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][8] By forming a ternary complex between the kinase and the E3 ligase, the PROTAC facilitates the ubiquitination of the kinase, marking it for degradation by the proteasome.[7] This event-driven, catalytic mechanism allows for the substoichiometric use of the degrader and can overcome the limitations of traditional inhibitors.[9]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[8][10] This application note details the strategic use of tert-Butyl 4-(hydroxymethyl)benzylcarbamate , a versatile building block for the synthesis of linkers used in kinase-targeting PROTACs. We present a detailed protocol for the synthesis of a hypothetical Bruton's Tyrosine Kinase (BTK)-targeting PROTAC, a non-receptor tyrosine kinase crucial for B-cell development and implicated in various B-cell malignancies.[11][12] Furthermore, we provide comprehensive protocols for the biological evaluation of the synthesized PROTAC, including the assessment of protein degradation and cellular viability.
The Role of this compound in PROTAC Linker Synthesis
This compound serves as a valuable scaffold in the modular construction of PROTAC linkers. Its key features include:
-
Bifunctionality: The molecule possesses two reactive handles: a Boc-protected amine and a primary alcohol. The Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions to allow for coupling to an E3 ligase ligand. The hydroxyl group can be activated (e.g., converted to a mesylate or halide) for nucleophilic substitution, enabling attachment to the kinase-targeting warhead.
-
Structural Rigidity: The benzene ring provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.
-
Synthetic Tractability: The chemical properties of this compound make it amenable to a wide range of standard organic chemistry transformations, facilitating the synthesis of diverse linker libraries for PROTAC optimization.
The general workflow for incorporating this linker into a PROTAC is depicted below:
Figure 1: General synthetic workflow for incorporating this compound into a PROTAC.
Protocol 1: Synthesis of a BTK-Targeting PROTAC
This protocol describes a hypothetical synthesis of a BTK degrader, BTK-PROTAC-1 , utilizing a known reversible covalent BTK inhibitor as the warhead and pomalidomide as the E3 ligase (Cereblon) ligand. This compound is used to construct the linker.
Materials:
-
This compound
-
BTK covalent inhibitor (e.g., a derivative with a nucleophilic handle)
-
Pomalidomide
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents and reagents
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer, Mass spectrometer
Step 1: Synthesis of the Linker-Warhead Intermediate
-
Activation of the Linker:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the mesylated linker.
-
-
Coupling with BTK Inhibitor:
-
Dissolve the BTK inhibitor (1.0 eq) and the mesylated linker (1.1 eq) in anhydrous DMF.
-
Add a suitable base, such as K2CO3 or Cs2CO3 (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected linker-warhead intermediate.
-
Step 2: Boc Deprotection
-
Dissolve the purified Boc-protected linker-warhead intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is typically used in the next step without further purification.
Step 3: Final PROTAC Assembly
-
Dissolve the pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected linker-warhead amine salt (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine, then dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product, BTK-PROTAC-1 , by preparative HPLC to yield a pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 3: Simplified BTK signaling pathway and the mechanism of action of BTK-PROTAC-1. The PROTAC induces the degradation of BTK, thereby inhibiting downstream signaling that leads to B-cell proliferation and survival.
Conclusion
This compound is a highly effective and versatile chemical tool for the construction of linkers in kinase-targeting PROTACs. The synthetic and biological protocols outlined in this application note provide a robust framework for researchers and drug development professionals to design, synthesize, and evaluate novel protein degraders. By leveraging the principles of targeted protein degradation, it is possible to develop highly potent and selective therapeutics that overcome the limitations of traditional kinase inhibitors, opening new avenues for the treatment of kinase-driven diseases.
References
-
Yu, F., Cai, M., Shao, L., & Zhang, J. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry, 9, 679120. [Link]
-
Yu, F., Cai, M., Shao, L., & Zhang, J. (2021). Targeting Protein Kinases Degradation by PROTACs. PubMed, 34277564. [Link]
-
Ibrahim, N., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]
-
Wikipedia contributors. (2024, August 21). Bruton's tyrosine kinase. In Wikipedia, The Free Encyclopedia. [Link]
-
Ciulli, A., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1112-1121. [Link]
- Wang, Y., et al. (2020). Small molecule proteolysis-targeting chimeras and methods of use thereof.
-
Bio-Rad. (2017). General Protocol for Western Blotting. Bio-Rad Bulletin, 6376. [Link]
-
Al-Salama, Z. T. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2636. [Link]
-
Jaime-Sánchez, P., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 208, 112818. [Link]
-
Smith, J. C., & Macklin, A. M. (2016). Modern techniques in quantitative proteomics. Bioanalysis, 8(3), 241-262. [Link]
-
Scott, T. G., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Hendriks, R. W., et al. (2014). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 5, 429. [Link]
-
Joseph, R. E., et al. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 117(25), 14213-14222. [Link]
-
The Computational Biologist. (2022, August 8). A short introduction to the core concepts of proteomics and mass spectrometry. YouTube. [Link]
-
R, I., Troup, et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Guo, J., et al. (2021). Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. RSC Medicinal Chemistry, 12(11), 1857-1864. [Link]
-
ResearchGate. (n.d.). BCR-BTK signaling pathway is detected by western blotting analyses... ResearchGate. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 6. bio-rad.com [bio-rad.com]
- 7. WO2020252397A1 - Small molecule proteolysis-targeting chimeras and methods of use thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling of tert-Butyl 4-(hydroxymethyl)benzylcarbamate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction conditions for the chemical coupling of tert-butyl 4-(hydroxymethyl)benzylcarbamate. This versatile building block, featuring a Boc-protected amine and a primary benzylic alcohol, is a valuable intermediate in the synthesis of complex molecules, linkers, and pharmaceutical agents. We will explore three principal coupling strategies targeting the hydroxymethyl group: the Mitsunobu reaction, the Williamson ether synthesis, and Fischer esterification. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of these methods are presented to ensure robust and reproducible outcomes.
Introduction: The Versatility of a Bifunctional Building Block
This compound, often referred to as 4-(N-Boc-aminomethyl)benzyl alcohol, is a key synthetic intermediate.[1][2][3] Its structure is strategically designed:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine. This allows the molecule to undergo a variety of chemical transformations that would otherwise be incompatible with a free amine.
-
A Primary Benzylic Alcohol: The -CH₂OH group serves as a versatile nucleophilic handle. Its position on the benzene ring allows for the introduction of diverse functionalities through the formation of ether or ester linkages, extending the molecular framework.
The primary focus of this guide is the selective functionalization of the hydroxyl group. The choice of reaction conditions is critical to achieve high yields while preserving the integrity of the acid-sensitive Boc protecting group.
Core Coupling Strategies: A Comparative Overview
The conversion of the primary alcohol to an ether or ester is fundamental. We will discuss three common, yet distinct, methodologies.
Caption: Key synthetic routes from this compound.
| Feature | Mitsunobu Reaction | Williamson Ether Synthesis | Fischer Esterification |
| Primary Use | Ester & Ether formation | Ether formation | Ester formation |
| Key Reagents | PPh₃, DEAD or DIAD, Nucleophile (acid or alcohol) | Strong Base (e.g., NaH), Alkyl Halide (R-X) | Acid Catalyst (e.g., H₂SO₄), Carboxylic Acid |
| Reaction Conditions | Mild, typically neutral, 0°C to RT.[4][5] | Strongly basic, anhydrous conditions required.[6][7] | Strongly acidic, often requires heat (reflux).[8][9] |
| Compatibility w/ Boc | Excellent. The neutral conditions are ideal for preserving the Boc group. | Good. The basic conditions do not affect the Boc group. | Poor to Moderate. Risk of Boc deprotection under prolonged heating with strong acid. |
| Scope | Broad; works with carboxylic acids, phenols, imides, etc.[10] | Best with primary or methyl halides to avoid elimination.[7][11] | Reversible reaction; requires excess reagent or water removal.[9][12] |
| Byproducts | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate. Can complicate purification.[5][13] | Metal halide salts, easily removed by aqueous workup. | Water. |
| Stereochemistry | Inversion of configuration at chiral centers.[5][14] | Sₙ2 mechanism.[6][7] | Not applicable at the alcohol carbon. |
Protocol I: Mitsunobu Reaction - The Gold Standard for Mild Coupling
The Mitsunobu reaction is arguably the most reliable and versatile method for coupling this substrate. It proceeds under mild, essentially neutral conditions, making it highly compatible with the acid-sensitive Boc group.[15] The reaction facilitates the condensation of an alcohol with a pronucleophile (pKa < 13), such as a carboxylic acid or a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[5][10]
Mechanistic Rationale
The reaction is a dehydrative redox process.[10] PPh₃ and DEAD first react to form a betaine intermediate. This species activates the alcohol by forming an oxyphosphonium salt, a superb leaving group. The conjugate base of the acidic pronucleophile then displaces it via an Sₙ2 pathway, leading to the desired product with inversion of configuration (though inversion is not observable for this achiral substrate).[16]
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
Detailed Protocol: Mitsunobu Esterification
This protocol describes the coupling of this compound with benzoic acid as a representative carboxylic acid.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| This compound | 237.29 | 237 mg | 1.0 |
| Benzoic Acid | 122.12 | 147 mg | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 393 mg | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 0.297 mL | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF (10 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon adding the azodicarboxylate.[15]
-
Addition of DIAD: Add DIAD (1.5 eq) dropwise to the stirred solution over 5-10 minutes. A color change (typically to yellow-orange) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (25 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted benzoic acid, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The primary byproducts are triphenylphosphine oxide (TPPO) and the DIAD-hydrazine derivative.[5] These can be removed by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester product.
Protocol II: Williamson Ether Synthesis for O-Alkylation
This classical Sₙ2 reaction is an effective method for forming ethers.[6] The strategy involves deprotonating the alcohol with a strong base to form a potent alkoxide nucleophile, which then displaces a halide from a suitable electrophile (e.g., a primary alkyl halide).[7][17]
Causality and Considerations
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice, as the only byproduct is hydrogen gas, which simply bubbles out of the reaction.[17]
-
Choice of Electrophile: The reaction works best with methyl or primary alkyl halides. Secondary and tertiary halides are prone to E2 elimination, especially with a strong base like an alkoxide, which would produce an undesired alkene side product.[6][11]
-
Solvent: A polar aprotic solvent like THF or DMF is ideal to dissolve the alkoxide salt and promote the Sₙ2 reaction.[7]
Detailed Protocol: Synthesis of a Benzyl Ether Derivative
This protocol details the reaction with benzyl bromide to form the corresponding dibenzyl ether derivative.
Materials:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents |
|---|---|---|---|
| This compound | 237.29 | 237 mg | 1.0 |
| Sodium Hydride (NaH, 60% in mineral oil) | 24.00 | 44 mg | 1.1 |
| Benzyl Bromide (BnBr) | 171.04 | 0.13 mL | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.1 eq) in anhydrous THF (5 mL).
-
Formation of Alkoxide: Cool the suspension to 0 °C. Dissolve the this compound (1.0 eq) in a separate portion of anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C to destroy any excess NaH.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ether.
Protocol III: Fischer Esterification - A Classical but Cautious Approach
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] It is an equilibrium-controlled process. To drive the reaction toward the ester product, one must either use a large excess of one reactant (usually the alcohol) or remove the water that is formed, often with a Dean-Stark apparatus.[12]
Critical Limitation: Boc Group Stability
The primary drawback of this method for the target substrate is the use of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and heat, which are conditions known to cause cleavage of the Boc protecting group. This method should only be considered if milder methods fail and if concurrent deprotection is acceptable or can be managed through careful control of reaction time and temperature.
Representative Protocol: Acetic Acid Esterification
Procedure Outline:
-
Dissolve this compound (1.0 eq) in a large excess of acetic acid (which acts as both reactant and solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[8]
-
Heat the mixture gently (e.g., 50-60 °C) and monitor closely by TLC for both product formation and the appearance of the deprotected starting material or product.
-
Upon completion, cool the mixture, dilute with water, and neutralize carefully with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography.
Recommendation: Due to the significant risk of deprotection, the Fischer esterification is the least recommended method for this substrate. The Mitsunobu reaction is superior for ester formation in this context.
Troubleshooting and Final Remarks
-
Incomplete Mitsunobu Reaction: Ensure all reagents and solvents are strictly anhydrous. The phosphonium intermediates are sensitive to water.
-
Difficult Purification (Mitsunobu): Triphenylphosphine oxide (TPPO) can be challenging to remove. It has lower polarity than the desired product. Running the column with a non-polar solvent first (e.g., pure hexane) can help elute some non-polar impurities before a gradient is started. Alternatively, precipitating the crude mixture from a solvent like diethyl ether can sometimes crash out the TPPO.
-
Boc Deprotection: If deprotection is observed, re-evaluate the reaction conditions. Ensure no adventitious acid is present. For Fischer esterification, reduce temperature and reaction time.
-
Low Yield in Williamson Synthesis: Ensure the base is active and the alcohol is fully deprotonated before adding the alkyl halide. The halide itself should be pure and reactive.
By understanding the mechanistic principles and carefully selecting the reaction conditions based on the stability of the Boc protecting group, researchers can successfully and efficiently couple this compound to generate a wide array of valuable derivatives for scientific discovery.
References
- Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
- Mitsunobu Reaction - Common Conditions.
- Mitsunobu Reaction.
- A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Williamson Ether Synthesis. J&K Scientific LLC.
- tert-Butyl [4-(hydroxymethyl)
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis Video Tutorial. Professor Dave Explains on YouTube.
- Fischer Esterific
- Mitsunobu Reaction Overview. TCI Chemicals.
- Mitsunobu Reaction General Procedure. Organic-Synthesis.org.
- tert-Butyl [4-(hydroxymethyl)
- Mechanism of the Mitsunobu Reaction. Organic Chemistry Portal.
- Fischer Esterific
- 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
- Application Notes and Protocols for the Esterific
- tert-butyl (4-(hydroxymethyl)benzyl)
- Experiment 10: Fischer Esterification.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- tert-Butyl 4-(hydroxymethyl)
- (4-HYDROXYMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER. Toocle.com.
Sources
- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. China (4-HYDROXYMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER- China Supplier [toocle.com]
- 4. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Deployment of tert-Butyl 4-(hydroxymethyl)benzylcarbamate in Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Drug Discovery
In the intricate landscape of medicinal chemistry, success often hinges on the strategic use of versatile building blocks that allow for the systematic construction of complex molecular architectures. tert-Butyl 4-(hydroxymethyl)benzylcarbamate is one such pivotal intermediate. Its structure is deceptively simple, yet it offers a powerful combination of orthogonally reactive functional groups: a primary alcohol and a tert-butyloxycarbonyl (Boc)-protected amine, arrayed on a stable phenyl scaffold.
This unique arrangement makes it an invaluable tool for chemists. The hydroxyl group is a nucleophile, ready for conversion into ethers, esters, or to be oxidized to an aldehyde, providing a gateway for a multitude of synthetic transformations. Concurrently, the Boc-protected amine offers a latent nucleophilic site that is stable under a wide range of conditions but can be unmasked with acid to reveal a primary amine, perfect for amide bond formation, reductive amination, or sulfonylation. This differential reactivity is the cornerstone of its utility, enabling its use as a bifunctional linker to connect pharmacophores, as a foundational scaffold for library synthesis, and as a key intermediate in the synthesis of targeted therapeutic agents. The carbamate group itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate.[1]
This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols designed to be both robust and illustrative of the chemical principles at play.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and to laboratory safety.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | PubChem |
| Molecular Weight | 237.29 g/mol | PubChem |
| IUPAC Name | tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | PubChem |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 85-89 °C | Vendor Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | General Knowledge |
| CAS Number | 123986-64-1 | PubChem |
Safety & Handling:
-
Hazard Statements: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat. Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Core Applications in Medicinal Chemistry
The utility of this building block is best understood through its primary roles in the synthesis of complex molecules.
The Bifunctional Linker Strategy
The spatial separation and orthogonal nature of the hydroxyl and protected-amine functionalities make this molecule an ideal linker. It can bridge two distinct molecular entities, a strategy commonly employed in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other targeted therapies. The N-methylated analog, tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate, is explicitly noted as a PROTAC linker, highlighting the importance of this scaffold in the field.
Diagram 1: Role as a Bifunctional Linker
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 4.21 mmol). Dissolve it in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (e.g., 0.20 g, 5.06 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 0.55 mL, 4.63 mmol) dropwise to the stirring suspension at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add EtOAc (50 mL) and water (20 mL). Separate the layers. Wash the organic layer with water (2 x 25 mL) and then brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure ether product.
Protocol 2: Boc Deprotection and Amide Coupling
This two-step protocol is fundamental for using the amine functionality. First, the acid-labile Boc group is removed. The resulting amine salt is then neutralized and coupled with a carboxylic acid to form an amide bond, a key linkage in many pharmaceuticals.
Principle: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA). The resulting primary amine (as a TFA salt) is then coupled to a carboxylic acid using a peptide coupling reagent like HBTU, which activates the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base (DIPEA) is required to neutralize the amine salt and facilitate the coupling.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Carboxylic acid of interest (R-COOH) (1.0 eq)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Step A: Boc Deprotection
-
Reaction Setup: Dissolve this compound (e.g., 1.00 g, 4.21 mmol) in DCM (10 mL) in a round-bottom flask.
-
Acidolysis: Add TFA (5 mL) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with DCM (2 x 10 mL). The resulting product, 4-(aminomethyl)benzyl alcohol as a TFA salt, is often a viscous oil or solid and can be used directly in the next step.
Step B: Amide Coupling
-
Reaction Setup: In a separate flask, dissolve the carboxylic acid (R-COOH) (4.21 mmol, 1.0 eq) and HBTU (1.75 g, 4.63 mmol, 1.1 eq) in anhydrous DMF (20 mL). Stir for 10 minutes to pre-activate the acid.
-
Amine Addition: Dissolve the crude TFA salt from Step A in anhydrous DMF (10 mL). Add this solution to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.2 mL, 12.6 mmol, 3.0 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction: Stir at room temperature for 2-6 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water (100 mL) and EtOAc (100 mL). Separate the layers. Wash the organic layer with 5% aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to yield the desired amide.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the medicinal chemist's toolkit. Its predictable reactivity and bifunctional nature provide a reliable platform for constructing complex molecules with therapeutic potential. The protocols detailed herein offer a practical foundation for leveraging its capabilities, from creating linker-payload conjugates to building libraries for SAR exploration. Mastery of its chemistry is a step toward the more efficient and innovative design of next-generation therapeutics.
References
- Vertex AI Search. (2026). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate | PROTAC Linker.
-
Tessa, C., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Retrieved from [Link]
-
Kuno, F. (2007). Total synthesis and development of bioactive natural products. PubMed Central. Retrieved from [Link]
- ChemicalBook. (2026). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate synthesis.
- BenchChem. (2025). Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis.
-
PubChem. (2026). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. Retrieved from [Link]
- BLD Pharm. (2026). 774238-90-3|tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate.
- BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
Sestak, V., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
- Precise PEG. (2026). tert-butyl (5-amino-2-(hydroxymethyl)benzyl)(methyl)carbamate.
- Sunresin. (2026). Fmoc / t-Bu Solid Phase Synthesis.
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
-
Jiang, S., et al. (2009). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Institutes of Health. Retrieved from [Link]
- Aapptec. (2026). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Organic Syntheses. (2026). Organic Syntheses Procedure.
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (2026). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: Designing PRO-teolysis TArgeting Chimeras (PROTACs) with a Rigid Benzylcarbamate Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4][5] This application note provides a detailed guide on the rational design of PROTACs featuring rigid benzylcarbamate linkers. We explore the advantages of rigid linkers over traditional flexible chains, detail the unique benefits of the benzylcarbamate moiety, and provide step-by-step protocols for the synthesis and evaluation of these next-generation protein degraders.
The PROTAC Mechanism and the Critical Role of the Linker
PROTACs function by forming a ternary complex between the target protein (POI) and an E3 ubiquitin ligase.[1][6][7][8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to act catalytically.[1][5][9]
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[1][] The linker plays a central role in this process by controlling the spatial arrangement of the two proteins.[1][4] Its length, composition, and rigidity determine the geometry of the ternary complex, which can influence ubiquitination efficiency and even degradation selectivity among homologous proteins.[3][]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
The Rationale for Rigid Linkers
While early PROTAC designs predominantly used flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility, the field is shifting towards more rigid structures.[2][3][]
Disadvantages of Flexible Linkers:
-
Entropic Penalty: High conformational flexibility can lead to a significant entropic cost upon formation of the ternary complex, potentially reducing its stability.[1]
-
Poor Physicochemical Properties: Long, flexible chains can contribute to high lipophilicity and a large number of rotatable bonds, negatively impacting solubility, cell permeability, and oral bioavailability.[1]
-
Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation.[1][5]
Advantages of Rigid Linkers:
-
Pre-organization: Rigid linkers can constrain the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[1]
-
Improved Selectivity: By disfavoring certain binding orientations, rigid linkers can enhance selectivity for the target POI and reduce off-target degradation.[1][3]
-
Enhanced Physicochemical Properties: Incorporating rigid elements like aromatic rings or cycloalkanes can lead to improved drug-like properties.[1]
-
Vectorial Control: Rigid structures provide well-defined exit vectors, allowing for more precise control over the orientation of the bound proteins.[3]
Benzylcarbamate as a Rigid Linker Moiety
The benzylcarbamate group is an excellent structural motif for designing rigid PROTAC linkers. It combines the planarity of an aromatic ring with the conformational restriction of a carbamate functionality.[12][13]
Key Features and Benefits:
-
Structural Rigidity: The delocalization of electrons across the N-C=O bond of the carbamate and the planar phenyl ring restricts rotation, providing a rigid scaffold.[12][13]
-
Synthetic Tractability: Carbamates are readily synthesized through well-established chemical methodologies, such as the reaction of an alcohol with an isocyanate or an amine with a chloroformate.[13][14]
-
Modulation of Properties: The carbamate group can participate in hydrogen bonding and can improve chemical stability and cell permeability.[12][13][14]
-
Defined Exit Vectors: The phenyl ring offers precise ortho, meta, and para substitution points, allowing for fine-tuning of the linker's geometry to achieve optimal ternary complex formation.
Design Considerations: The rational design of a benzylcarbamate-linked PROTAC requires careful consideration of the attachment points and overall geometry. Computational modeling, including molecular docking and molecular dynamics simulations, is an invaluable tool for predicting favorable ternary complex structures and guiding linker design before synthesis.[4][15][16][17][18]
Application Protocol: Synthesis of a Benzylcarbamate-Linked PROTAC
This section provides a generalized, representative protocol for the synthesis of a PROTAC incorporating a benzylcarbamate linker. The strategy involves synthesizing the key benzylcarbamate intermediate and then coupling it to the POI ligand and the E3 ligase ligand.
Caption: General workflow for benzylcarbamate-linked PROTAC synthesis.
Materials & Reagents
| Reagent/Material | Purpose | Supplier Example |
| 4-(Aminomethyl)benzyl alcohol | Linker Precursor | Sigma-Aldrich |
| Triphosgene | Carbonyl Source | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Base | Sigma-Aldrich |
| POI Ligand (with amine/acid) | Warhead | Varies |
| E3 Ligand (with amine/acid) | Anchor (e.g., Pomalidomide) | MedChemExpress |
| HATU / HOBt | Amide Coupling Reagents | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent | Fisher Scientific |
| Dimethylformamide (DMF) | Solvent | Fisher Scientific |
| Trifluoroacetic acid (TFA) | Deprotection Agent | Sigma-Aldrich |
| HPLC System | Purification | Agilent, Waters |
| LC-MS, NMR Spectrometer | Characterization | Bruker, JEOL |
Step-by-Step Protocol: Example Synthesis
This is a representative protocol. Specific reaction conditions (temperature, time, equivalents) must be optimized for the specific ligands used.
-
Synthesis of Benzylcarbamate Intermediate: a. Dissolve an amine-functionalized POI or E3 ligand (1.0 eq) in anhydrous DCM. b. Add DIPEA (2.5 eq) and cool the reaction to 0 °C. c. Slowly add a solution of 4-(isocyanatomethyl)benzyl chloroformate (1.1 eq) in DCM. d. Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS. e. Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the residue by column chromatography to yield the benzylcarbamate-ligand conjugate.
-
Coupling to the Second Ligand: a. Dissolve the benzylcarbamate-ligand conjugate (1.0 eq) and the second ligand (containing a carboxylic acid, 1.1 eq) in DMF. b. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. e. Dry the organic layer, concentrate, and purify the crude product using preparative HPLC.
-
Final Characterization: a. Confirm the identity and purity of the final PROTAC using LC-MS. b. Confirm the structure using ¹H and ¹³C NMR spectroscopy.
Application Protocol: Evaluating PROTAC Efficacy
A rigorous evaluation cascade is essential to characterize a newly synthesized PROTAC. This involves biochemical/biophysical assays to confirm ternary complex formation and cell-based assays to measure target protein degradation.[6][19]
Caption: A typical experimental cascade for PROTAC evaluation.
Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique to measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complexes in real-time.[19][20][21][22][23]
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a CM5 sensor chip via amine coupling.
-
Binary Binding: Inject a series of concentrations of the PROTAC over the E3-functionalized surface to determine the binary binding affinity (KD).
-
Ternary Binding: Pre-incubate a fixed, saturating concentration of the purified POI with a series of concentrations of the PROTAC.
-
Injection: Inject the POI-PROTAC mixtures over the E3-functionalized surface. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.[23]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (kon), dissociation rates (koff), and the ternary complex affinity (KD). Calculate the cooperativity factor (α), which is the ratio of binary to ternary affinities, to quantify the stability of the complex.[23]
Protocol 2: In-Cell Target Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[24][25]
-
Cell Seeding: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.[25]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a set time period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[26][27]
Alternative High-Throughput Degradation Assay: HiBiT Lytic Assay
For higher throughput screening, the HiBiT system offers a sensitive, quantitative alternative to Western blotting.[25][27][28] This requires CRISPR/Cas9 engineering to insert the 11-amino-acid HiBiT tag into the endogenous POI locus.
-
Cell Seeding: Plate HiBiT-tagged cells in 96-well or 384-well plates.
-
PROTAC Treatment: Treat with a serial dilution of the PROTAC for the desired time.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein. The LgBiT complements the HiBiT tag on the remaining POI to form a functional NanoLuc® luciferase.
-
Measurement: Read the luminescence on a plate reader. A decrease in signal corresponds to POI degradation.
-
Analysis: Calculate DC₅₀ and Dₘₐₓ values as described for Western blotting.
Data Interpretation
| Parameter | Description | Desired Outcome |
| Cooperativity (α) | Measures the change in affinity when forming the ternary complex vs. binary complexes. | α > 1 (Positive cooperativity) is highly desirable, indicating a stable complex. |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Low nanomolar or picomolar range. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | > 90% |
| Hook Effect | A reduction in degradation at high PROTAC concentrations due to the formation of binary complexes instead of the ternary complex.[6][8][19][29] | A minimal hook effect is preferred. |
Conclusion
The rational design of PROTACs using rigid linkers represents a significant advancement in the field of targeted protein degradation. The benzylcarbamate moiety offers a compelling combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties. By constraining the PROTAC into a productive conformation, these linkers can enhance ternary complex stability, leading to improved degradation potency and selectivity. The systematic application of the synthetic and evaluative protocols outlined in this guide will empower researchers to develop more effective and drug-like PROTACs for a new generation of therapeutics.
References
- Mechanistic and Structural Features of PROTAC Ternary Complexes. Vertex AI Search.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Overview of PROTAC Linkers. ChemPep.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
- Computational strategies for PROTAC drug discovery. ScienceOpen.
- PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. bioRxiv.
- Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs).
- Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs). PubMed.
- Biophysical Tools for the Design and Development of PROTACs. Oxford Global.
- PROTAC Linker Design and Optimiz
- Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.
- Benzyl (6-aminohexyl)
- Benzyl (3-aminopropyl)
- Benzyl (5-oxopentyl)
- Application Notes and Protocols: Utilizing Benzyl (4-iodocyclohexyl)carbamate in the Synthesis of PROTAC® Linkers. Benchchem.
- (PDF) Current strategies for the design of PROTAC linkers: a critical review.
- Mechanistic and Structural Features of PROTAC Ternary Complexes.
- PROTAC Ternary Complex Assay Services. BOC Sciences.
- Exploration and innovation of Linker fe
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Characteristic roadmap of linker governs the r
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- PROTAC® Degrad
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | ACS Chemical Biology.
- Ternary Complex Formation.
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery. AiFChem.
- Synthesis of camptothecin-amino acid carbam
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC.
- Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimiz
- A Comparative Guide to PROTACs: Flexible vs.
- A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry.
- Cell-based protein degrader assays for micropl
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational strategies for PROTAC drug discovery – ScienceOpen [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. Computational methods and key considerations for in silico design of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oxfordglobal.com [oxfordglobal.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. lifesensors.com [lifesensors.com]
- 25. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. books.rsc.org [books.rsc.org]
- 27. bmglabtech.com [bmglabtech.com]
- 28. biorxiv.org [biorxiv.org]
- 29. Ternary Complex Formation [promega.kr]
Application Notes for Dual Degradation of IGF-1R and Src Using a PROTAC Incorporating a tert-Butyl 4-(hydroxymethyl)benzylcarbamate-Derived Linker
<
Introduction
This document provides a comprehensive guide for researchers on the application of a novel hypothetical PROTAC (Proteolysis Targeting Chimera), herein designated as DualDeg-1 , for the targeted degradation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase. DualDeg-1 is conceptualized to feature a linker synthesized from tert-Butyl 4-(hydroxymethyl)benzylcarbamate, a versatile building block for PROTAC development.[1][2]
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3] They consist of a warhead that binds the POI, an E3 ligase-recruiting ligand, and a linker that connects the two.[4][5] The formation of a ternary complex (POI-PROTAC-E3 ligase) is a critical step that leads to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[6]
IGF-1R and Src are key oncogenic kinases implicated in numerous cancers.[7] Their simultaneous degradation presents a promising therapeutic strategy to overcome resistance mechanisms associated with single-target inhibition.[8] This guide will detail the mechanism of action of DualDeg-1, provide protocols for its evaluation, and offer insights into data interpretation.
Mechanism of Action of DualDeg-1
DualDeg-1 is designed to induce the degradation of both IGF-1R and Src by forming a ternary complex with an E3 ubiquitin ligase, such as Cereblon (CRBN). The linker, derived from this compound, plays a crucial role in optimizing the orientation and proximity of IGF-1R/Src and the E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[9]
The proposed mechanism is as follows:
-
Binding: DualDeg-1 simultaneously binds to the kinase domain of IGF-1R or Src and the substrate receptor of the E3 ligase complex (e.g., CRBN).
-
Ternary Complex Formation: This dual binding induces the formation of a stable ternary complex.[6]
-
Ubiquitination: The E3 ligase, now in close proximity to IGF-1R/Src, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target kinases.
-
Proteasomal Degradation: The polyubiquitinated IGF-1R and Src are recognized and degraded by the 26S proteasome.[3]
Caption: Figure 1: Mechanism of Action of DualDeg-1.
Signaling Pathways of IGF-1R and Src
IGF-1R activation triggers downstream signaling cascades, primarily the PI3K-AKT and Ras-MAPK pathways, which promote cell proliferation, survival, and differentiation.[10][11] Src, a non-receptor tyrosine kinase, is also a crucial node in various signaling networks that control cell growth, adhesion, and migration.[12] There is significant crosstalk between these pathways, and their simultaneous targeting is a rational anticancer strategy.[13]
Caption: Figure 2: Simplified IGF-1R and Src signaling pathways.
Experimental Protocols
Protocol 1: Evaluation of IGF-1R and Src Degradation by Western Blot
This protocol is designed to quantify the degradation of IGF-1R and Src in cancer cell lines (e.g., MCF7, A549) treated with DualDeg-1.[14]
Materials:
-
Cancer cell lines (e.g., MCF7, A549)
-
Complete cell culture medium
-
DualDeg-1 (and a negative control, if available)
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IGF-1R, anti-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of DualDeg-1 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and visualize bands using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of IGF-1R and Src to the loading control (β-actin). Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Description |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | The maximum percentage of protein degradation achieved. |
Protocol 2: In-Cell Ubiquitination Assay
This protocol confirms that the degradation of IGF-1R/Src by DualDeg-1 is mediated by the ubiquitin-proteasome system.[16]
Materials:
-
Cells transfected with plasmids expressing tagged ubiquitin (e.g., His-ubiquitin).
-
DualDeg-1
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibodies for IP (e.g., anti-IGF-1R or anti-Src)
-
Protein A/G agarose beads
-
Antibodies for Western blot (e.g., anti-His, anti-IGF-1R, anti-Src)
Procedure:
-
Transfection and Treatment: Transfect cells with His-ubiquitin. After 24 hours, treat cells with DualDeg-1 with or without MG132 for 4-6 hours.
-
Cell Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate IGF-1R or Src using specific antibodies and Protein A/G beads.
-
-
Western Blot Analysis:
-
Wash the beads and elute the immunoprecipitated proteins.
-
Analyze the eluates by Western blot using an anti-His antibody to detect ubiquitinated proteins.
-
A smear or ladder of high-molecular-weight bands indicates polyubiquitination.[17]
-
Caption: Figure 3: Experimental workflow for PROTAC evaluation.
Data Interpretation and Troubleshooting
-
Successful Degradation: A dose-dependent decrease in IGF-1R and Src protein levels should be observed in the Western blot.
-
Hook Effect: At very high concentrations, PROTACs can sometimes show reduced degradation efficiency due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex.
-
No Degradation: If no degradation is observed, consider optimizing treatment time and concentration. Also, verify target engagement and cell permeability of the PROTAC.[18]
-
Ubiquitination: An increase in the ubiquitination signal for IGF-1R/Src upon treatment with DualDeg-1, especially in the presence of a proteasome inhibitor, confirms the mechanism of action.
Conclusion
The hypothetical PROTAC, DualDeg-1, which incorporates a linker derived from this compound, represents a promising strategy for the dual degradation of IGF-1R and Src. The protocols outlined in these application notes provide a robust framework for evaluating its efficacy and mechanism of action. Successful execution of these experiments will provide valuable insights for the development of novel cancer therapeutics based on targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]
-
Mao, W., et al. (2023). Selective and potent PROTAC degraders of c-Src kinase. ChemRxiv. Retrieved from [Link]
-
Zhao, X., et al. (2014). In vitro Protein Ubiquitination Assays. Bio-protocol, 4(2), e1018. Retrieved from [Link]
-
Biopharma PEG. (n.d.). PROTAC Linkers. Retrieved from [Link]
-
Bio-protocol. (2022, March 22). Ubiquitination assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay. Retrieved from [Link]
-
Li, W., & You, J. (2016). Detection of Protein Ubiquitination. Bio-protocol, 6(16), e1913. Retrieved from [Link]
-
Kurmasheva, R. T., & Houghton, P. J. (2006). IGF-I mediated survival pathways in normal and malignant cells. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1766(1), 1-22. Retrieved from [Link]
-
Muthusamy, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. Retrieved from [Link]
-
Mao, W., et al. (2024). Selective and Potent PROTAC Degraders of c-Src Kinase. ACS Chemical Biology, 19(1), 110-116. Retrieved from [Link]
-
Muthusamy, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. Retrieved from [Link]
-
Muthusamy, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. Retrieved from [Link]
-
Patsnap. (2025, March 11). What are the new molecules for IGF-1R modulators? Retrieved from [Link]
-
Mao, W., et al. (2024). Selective and Potent PROTAC Degraders of c-Src Kinase. ACS Chemical Biology, 19(1), 110-116. Retrieved from [Link]
-
Laviola, L., Natalicchio, A., & Giorgino, F. (2007). Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation. Biochimie, 89(6-7), 779-785. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective and Potent PROTAC Degraders of c-Src Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of IGF-1R and its related functions in the cell. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate | PROTAC Linker. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). IGF1 receptor signaling pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. PubChem Compound Database. Retrieved from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
-
Gualberto, A., & Pollak, M. (2009). Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade. Clinical Cancer Research, 15(22), 6752-6759. Retrieved from [Link]
-
Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101419. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein degradation analysis by western blot. Retrieved from [Link]
-
Chemical Probes Portal. (n.d.). PROTACs Criteria. Retrieved from [Link]
-
MDPI. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Omega, 8(49), 46059-46071. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxybenzylcarbamate. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3). Retrieved from [Link]
-
Jiang, Y., et al. (2020). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B, 10(2), 207-238. Retrieved from [Link]
-
Petry, F. M., et al. (2020). PROTACs– a game-changing technology. Journal of Biological Chemistry, 295(39), 13426-13437. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. What are the new molecules for IGF-1R modulators? [synapse.patsnap.com]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. IGF1 receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Ubiquitination assay [bio-protocol.org]
- 17. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing PROTAC Technology: A Guide to tert-Butyl 4-(hydroxymethyl)benzylcarbamate for p38α and p38β Degradation
Introduction: The Dawn of Targeted Protein Degradation with PROTACs
In the landscape of modern pharmacology, the ability to selectively eliminate detrimental proteins offers a powerful therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary approach, moving beyond simple inhibition to induce the outright degradation of specific proteins.[1][2][3] These heterobifunctional molecules act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) to tag the protein for destruction.[1][2][4] This catalytic mechanism allows for substoichiometric degradation of the target, offering a significant advantage over traditional occupancy-driven inhibitors.[2]
The p38 mitogen-activated protein kinases (MAPKs), particularly the α and β isoforms, are key regulators of cellular responses to inflammatory cytokines and stress.[5][6][7][8] Their dysregulation is implicated in a host of inflammatory diseases and cancers, making them prime therapeutic targets. This guide focuses on the application of tert-Butyl 4-(hydroxymethyl)benzylcarbamate, a versatile linker, in the design and synthesis of PROTACs for the targeted degradation of p38α and p38β.[9][10]
The Central Role of the Linker: this compound
The linker component of a PROTAC is not merely a passive tether; it plays a critical role in dictating the efficacy and selectivity of the final molecule.[11][12][13] The length, rigidity, and attachment points of the linker are all crucial parameters that influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][14][15] this compound provides a foundational scaffold for building these critical linkers. Its benzyl group offers a degree of rigidity, while the hydroxymethyl and carbamate functionalities provide versatile handles for synthetic elaboration, allowing for the systematic optimization of linker length and composition.[16][17][18]
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein, in this case, p38α or p38β.
Caption: PROTAC-mediated degradation of p38 kinases.
Experimental Protocols
Part 1: Synthesis of a p38α/β-targeting PROTAC
This protocol outlines a general synthetic strategy for creating a PROTAC using this compound as a key linker component. This involves coupling a p38 inhibitor (the "warhead") to an E3 ligase ligand via the linker.
Materials:
-
This compound
-
A suitable p38α/β inhibitor with a reactive handle (e.g., a primary amine or carboxylic acid)
-
An E3 ligase ligand (e.g., a thalidomide analog for Cereblon or a VHL ligand) with a compatible reactive handle
-
Standard organic synthesis reagents and solvents (e.g., DMF, DCM, HATU, DIPEA)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Functionalization of the Linker: The hydroxymethyl group of this compound can be converted to a more reactive group, such as a halide or an azide, for subsequent coupling reactions.
-
Coupling to the p38 Inhibitor: The functionalized linker is then reacted with the p38 inhibitor. For example, an amide bond can be formed using standard peptide coupling reagents like HATU.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the linker is removed under acidic conditions (e.g., with TFA in DCM).
-
Coupling to the E3 Ligase Ligand: The deprotected linker-p38 inhibitor conjugate is then coupled to the E3 ligase ligand to yield the final PROTAC molecule.
-
Purification and Characterization: The synthesized PROTAC is purified by column chromatography and its identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
Part 2: Cellular Assays to Evaluate p38α/β Degradation
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MDA-MB-231 breast cancer cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
Western Blotting for p38α/β Degradation:
This technique is used to quantify the levels of p38α and p38β proteins following PROTAC treatment.[19][20][21][22][23]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for p38α, p38β, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.[19][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.[21] Subsequently, transfer the separated proteins to a membrane.[19][22]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[19][22]
-
Incubate the membrane with primary antibodies against p38α, p38β, and the loading control overnight at 4°C.[20]
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of p38α and p38β degradation.
Quantitative Data Summary:
| PROTAC Concentration | % p38α Degradation | % p38β Degradation |
| 0 nM (Vehicle) | 0% | 0% |
| 10 nM | 25% | 15% |
| 100 nM | 85% | 70% |
| 1 µM | 95% | 88% |
Note: The above data is illustrative. Actual degradation will depend on the specific PROTAC and experimental conditions.
Part 3: p38 Kinase Activity Assay
This assay measures the functional consequence of p38α/β degradation by assessing the phosphorylation of a downstream substrate.[24][25][26][27][28]
Materials:
-
Active p38α or p38β enzyme
-
ATP
-
A method to detect phosphorylation (e.g., a phospho-specific antibody for Western blotting or a luminescence-based assay like ADP-Glo™)[25][26][27]
Procedure (using a luminescence-based assay as an example):
-
In a multi-well plate, combine the kinase assay buffer, the PROTAC-treated cell lysate (or purified active p38), and the p38 substrate.
-
Initiate the kinase reaction by adding ATP and incubate for a specified time at room temperature.[25]
-
Stop the kinase reaction and measure the amount of ADP produced using a reagent like ADP-Glo™, which correlates with kinase activity.[25][26]
-
Compare the kinase activity in PROTAC-treated samples to the vehicle control to determine the functional impact of p38 degradation.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in evaluating a p38-targeting PROTAC.
Caption: Simplified p38 MAPK signaling cascade.
Conclusion and Future Directions
The use of this compound as a linker in the development of PROTACs for p38α and p38β degradation represents a significant step forward in targeting these key signaling molecules. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The ability to fine-tune the linker properties will be paramount in achieving optimal degradation potency and selectivity, ultimately paving the way for new therapeutic interventions in a range of diseases driven by aberrant p38 signaling.
References
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. PubMed. Retrieved from [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]
-
Roux, P. P., & Blenis, J. (2004). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Retrieved from [Link]
-
Smith, B. E., Wang, S. L., Jaime-Figueroa, S., Harbin, A., Wang, J., Hamman, B. D., & Crews, C. M. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). The representative PROTACs targeting p38. Retrieved from [Link]
-
Arthur, J. S., & Ley, S. C. (2013). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Genomics. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]
-
Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., ... & Rao, Y. (2019). Degradation of proteins by PROTACs and other strategies. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). Proteolysis-Targeting Chimera (PROTAC): Current Applications and Future Directions. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bric, A., & Ciulli, A. (2020). Proteolysis targeting chimeras (PROTACs) in cancer therapy. British Journal of Cancer. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Popova, Y., Kur-Dach, E., & Finlay, D. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today. Retrieved from [Link]
-
MedChemExpress. (n.d.). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate | PROTAC连接子. Retrieved from [Link]
-
MedChemExpress. (n.d.). Tert-butyl (4-(hydroxymethyl)benzyl)(methyl)carbamate 774238-90-3. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Addgene. (2023, March 28). Western Blot Protocol. YouTube. Retrieved from [Link]
-
Llebaria, A., Riera, A., & Nebreda, A. R. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3). PubChemLite. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate | C14H21NO3 | CID 58392974. Retrieved from [Link]
-
Li, Y., & Zhang, Y. (2011). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Gühring, H., Schepers, U., & Guse, J. H. (2015). Development of an online p38α mitogen-activated protein kinase binding assay and integration of LC–HR-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Ross, S., Chen, T., Yu, V., Tudor, Y., Zhang, D., Liu, L., ... & Powers, D. (2006). High-Content Screening Analysis of the p38 Pathway: Profiling of Structurally Related p38αKinase Inhibitors Using Cell-Based Assays. ASSAY and Drug Development Technologies. Retrieved from [Link]
-
Johnson, C. T., & Fischer, E. S. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ge, Y., Molina, D., & Berginski, M. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. Communications Biology. Retrieved from [Link]
Sources
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. PubChemLite - Tert-butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 17. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate | C14H21NO3 | CID 58392974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 23. youtube.com [youtube.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. promega.com [promega.com]
- 26. p38 beta Kinase Enzyme System Application Note [worldwide.promega.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
optimizing PROTAC linker length with tert-Butyl 4-(hydroxymethyl)benzylcarbamate
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the optimization of PROTAC® (Proteolysis-Targeting Chimera) linker length and composition. We will explore common experimental hurdles and provide scientifically grounded solutions, with a special focus on leveraging versatile building blocks like tert-Butyl 4-(hydroxymethyl)benzylcarbamate for systematic linker design.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries related to PROTAC linker design and synthesis.
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a critical, non-pharmacological component of a PROTAC that connects the two functional ends: the "warhead" that binds the protein of interest (POI) and the "anchor" that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's characteristics—length, rigidity, and chemical composition—dictate the spatial orientation and proximity of the POI and E3 ligase, which is essential for efficient polyubiquitination of the target and its subsequent degradation by the proteasome.[4][]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: Linker length is a parameter that must be empirically optimized for each specific POI and E3 ligase pair.[3][6][7]
-
If the linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][8]
-
If the linker is too long, it may lead to an unstable or inefficient ternary complex where the ubiquitination sites on the target are not optimally positioned for the E2 enzyme associated with the E3 ligase.[4] This can also increase the likelihood of unproductive binary complexes forming, contributing to the "hook effect".[3]
Q3: What is this compound and how is it used in PROTAC linker synthesis?
A3: this compound is a bifunctional chemical building block. It contains a primary amine protected by a tert-butoxycarbonyl (Boc) group and a primary alcohol (benzyl alcohol).[9][10] The Boc group is a common protecting group for amines that is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).[11]
Its utility in PROTAC synthesis lies in its modular nature for creating linker libraries:
-
Amine Protection: The Boc group protects the amine, allowing for selective chemical modification of the hydroxyl group.
-
Versatile Handle: The hydroxyl group can be converted into various functionalities needed for linker extension or coupling, such as an azide or alkyne for "click chemistry," a halide for substitution reactions, or an aldehyde for reductive amination.[1][]
-
Sequential Coupling: After the linker is built off the hydroxyl end, the Boc group can be removed to reveal the free amine, which can then be coupled (e.g., via an amide bond) to a carboxylic acid on an E3 ligase ligand like pomalidomide or a VHL ligand.
This allows for a systematic and controlled approach to synthesizing a series of linkers with varying lengths and compositions.
Q4: Beyond length, what other linker properties should be considered?
A4: The chemical composition of the linker profoundly impacts the overall physicochemical properties of the PROTAC.[1][2]
-
Flexibility vs. Rigidity: Flexible linkers, like polyethylene glycol (PEG) or alkyl chains, are common starting points and offer conformational freedom.[1][12] However, more rigid linkers can pre-organize the PROTAC into a favorable conformation for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[3][13]
-
Solubility and Permeability: The linker contributes significantly to the PROTAC's molecular weight and properties that govern cell permeability and solubility.[14][15][16] Incorporating polar groups (ethers, amides) can improve solubility, while tuning lipophilicity is key for balancing permeability and avoiding efflux pump recognition.[3][4]
Core Concepts Visualized
Diagrams help clarify complex biological and chemical workflows central to PROTAC development.
Caption: The catalytic mechanism of action for a PROTAC molecule.
Caption: Synthetic workflow using a bifunctional building block.
Troubleshooting Guide
This section provides solutions to specific experimental problems encountered during linker optimization.
Q5: My PROTAC shows weak or no degradation, but the warhead and anchor ligands have high affinity for their targets. What's wrong?
A5: This is a classic problem that often points directly to the linker. When binary affinities are high but degradation is low, the formation of a productive ternary complex is likely impaired.
Potential Linker-Related Causes & Solutions:
| Problem Source | Causality | Suggested Action |
|---|---|---|
| Incorrect Linker Length | The linker may be too short, causing steric hindrance, or too long, failing to induce productive ubiquitination.[4][8] | Synthesize a Library: Use a modular approach to create a series of PROTACs with systematically varied linker lengths (e.g., adding or removing 2-3 atoms at a time). PEG and alkyl chain linkers are common starting points for this.[12] |
| Poor Attachment Vector | The point where the linker connects to the warhead or anchor ligand (the "exit vector") is crucial.[] An incorrect vector can disrupt binding or orient the proteins unfavorably. | Re-evaluate Attachment Points: Analyze the crystal structures of your ligands bound to their respective proteins. Choose solvent-exposed regions that will not interfere with key binding interactions.[] |
| Suboptimal Rigidity | A highly flexible linker might not overcome the entropic penalty of forming an ordered ternary complex. | Introduce Rigidity: Systematically replace flexible alkyl/PEG units with more rigid structures like phenyl rings, piperazines, or alkynes to constrain the PROTAC's conformation.[3][13] |
Q6: I'm observing a pronounced "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. How can the linker mitigate this?
A6: The hook effect occurs when high PROTAC concentrations favor the formation of binary complexes (PROTAC-POI or PROTAC-E3) over the productive ternary complex.[18][19][20] A well-designed linker can significantly reduce this phenomenon by enhancing the stability of the ternary complex.
Linker-Centric Strategies to Reduce the Hook Effect:
-
Promote Positive Cooperativity: The ideal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.[3][21] This "cooperative binding" makes the ternary complex more stable than the individual binary complexes, shifting the equilibrium away from the hook effect.[19][22] This is achieved through empirical optimization of linker length and composition.
-
Optimize Geometry: The linker must orient the two proteins in a way that is not only stable but also functional for ubiquitin transfer. Computational modeling and structural biology can provide insights into optimal geometries that can then be pursued through rational linker design.[23][24]
Q7: My PROTAC has poor cellular permeability and/or solubility. How can I address this by modifying the linker?
A7: PROTACs are often large molecules that violate traditional drug-likeness rules (like Lipinski's Rule of Five), making properties like permeability and solubility a major challenge.[14][15] The linker is a prime target for modification to improve these characteristics.
Protocol: Iterative Linker Modification for Improved Physicochemical Properties
-
Establish a Baseline: Characterize the permeability (e.g., using a PAMPA or Caco-2 assay) and kinetic solubility of your initial PROTAC.
-
Hypothesize: Based on the initial data, hypothesize the cause. High lipophilicity might limit solubility, while high polarity or hydrogen bond count might reduce permeability.
-
Modify the Linker:
-
To Improve Solubility: If solubility is low, systematically replace lipophilic alkyl units in the linker with more polar PEG units or other heteroatom-containing groups.[3]
-
To Improve Permeability: If permeability is low, consider strategies to reduce the number of hydrogen bond donors or mask polar groups. Sometimes, replacing a flexible PEG linker with a more rigid, lipophilic one can improve permeability, though a balance must be struck to maintain solubility and activity.[16]
-
-
Re-evaluate: Synthesize the new PROTAC analogs and re-run the permeability, solubility, and degradation assays. Compare the data to identify trends. This iterative process is key to successful optimization.
Q8: What analytical techniques are essential for troubleshooting linker-related issues?
A8: A multi-pronged analytical approach is necessary to understand why a PROTAC is or is not working.
Key Analytical Methods for PROTAC Characterization
| Technique | Purpose | What It Tells You About the Linker |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms the identity and purity of the synthesized PROTAC.[25][26] | Verifies that the linker was successfully incorporated and the final molecule has the correct mass. |
| Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | Measures binding kinetics and thermodynamics of binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[27][28] | Quantifies cooperativity (α factor). A high α value suggests the linker is promoting a stable ternary complex. |
| Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaLISA | Proximity-based assays to detect ternary complex formation in vitro.[28][29] | Provides a high-throughput method to screen a library of linkers for their ability to form the ternary complex. |
| Western Blot / In-Cell Degradation Assays (e.g., HiBiT) | Measures the amount of target protein remaining in cells after PROTAC treatment.[29] | The ultimate readout of efficacy. Comparing DC50 and Dmax values across a linker library reveals structure-activity relationships. |
| Native Mass Spectrometry | Directly observes the non-covalent ternary complex in the gas phase.[28] | Confirms the stoichiometry of the complex and can be used to screen for successful complex formation. |
Caption: A decision tree for troubleshooting poor PROTAC efficacy.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Manandhar, M., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed. [Link]
-
Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Drummond, M. L., & Williams, E. T. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]
-
Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Semantic Scholar. [Link]
-
Sakamoto, K. M., et al. (2001). ER degradation induced by PROTACs varies with linker length. ResearchGate. [Link]
-
Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. [Link]
-
MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Hattam, E., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC - NIH. [Link]
-
NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
Maple, H., & Jones, A. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate. [Link]
-
Harbin, A. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]
-
Słabicki, M., & Nabet, B. (2019). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Zhang, L., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Ciulli, A. (2020). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]
-
Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. [Link]
-
Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. PubChem. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-butyl (4-(hydroxymethyl)benzyl)carbamate - CAS:123986-64-1 - Sunway Pharm Ltd [3wpharm.com]
- 10. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pharmacytimes.com [pharmacytimes.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]
- 28. scienceopen.com [scienceopen.com]
- 29. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Troubleshooting Side Reactions in tert-Butyl 4-(hydroxymethyl)benzylcarbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 4-(hydroxymethyl)benzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common side reactions and provide field-proven strategies for their mitigation.
The synthesis of this compound, while seemingly straightforward, involves bifunctional reagents that can lead to undesired products, impacting yield and purity. This guide provides a structured approach to troubleshooting these issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant and reliable synthetic routes. The most common is the direct N-Boc protection of 4-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate (Boc₂O). An alternative route involves the reduction of the carboxylic acid in N-Boc-4-aminomethylbenzoic acid. The choice often depends on the commercial availability and cost of the starting materials. This guide will focus primarily on the challenges associated with the more common direct protection route.
Q2: I've run the reaction and my NMR/LC-MS shows a major impurity. What is the most likely culprit?
A2: The most common side product is the di-protected species, where both the amine and the hydroxyl group have reacted with the Boc anhydride. This results in the formation of tert-butyl 4-(((tert-butoxycarbonyl)oxy)methyl)benzylcarbamate . The benzylic alcohol, while a weaker nucleophile than the primary amine, can react with Boc₂O, particularly under certain catalytic conditions.
Q3: Why is my reaction yield consistently low even when TLC shows full consumption of the starting material?
A3: Low isolated yields after apparent full conversion are often due to the formation of side products with similar polarities to the desired product, leading to losses during purification. Another possibility is the partial decomposition of the Boc group during workup if acidic conditions are inadvertently introduced. The Boc protecting group is notoriously sensitive to acid.[1][2][3]
Q4: How critical is the choice of base for the N-Boc protection step?
A4: The choice of base is critical. A strong, nucleophilic base can deprotonate the benzyl alcohol, increasing its reactivity towards Boc₂O and promoting the formation of the O-Boc side product. Mild, non-nucleophilic bases like sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in carefully controlled stoichiometry are generally preferred to selectively facilitate the N-acylation while minimizing O-acylation.[3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides detailed protocols to diagnose and resolve the underlying issues.
Issue 1: Identification and Mitigation of an Unexpected, Less Polar Impurity
Question: My TLC plate (eluent: 30% Ethyl Acetate in Hexane) shows a new spot with a higher Rf value than my desired product. LC-MS analysis suggests a mass increase of 100 amu. What is this impurity and how can I prevent it?
Answer: This observation strongly indicates the formation of the O,N-di-Boc protected side product, tert-butyl 4-(((tert-butoxycarbonyl)oxy)methyl)benzylcarbamate .
Mechanistic Explanation:
The reaction of an alcohol with di-tert-butyl dicarbonate to form a tert-butyl carbonate is a known transformation, though it is generally slower than the reaction with an amine.[4][5] However, this side reaction can be significantly accelerated by:
-
Use of Nucleophilic Catalysts: 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst but will aggressively promote the undesired O-Bocylation.
-
Excess Base or Strong Base: A strong base can deprotonate the benzylic alcohol, forming a more nucleophilic alkoxide that readily attacks Boc₂O.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired and undesired reactions, but can disproportionately favor the O-Bocylation.
The workflow below illustrates the desired reaction pathway versus the common side reaction.
Caption: Synthetic pathway and competing O-Bocylation side reaction.
Protocol for Minimizing O-Bocylation:
This protocol is designed for the selective N-Boc protection of 4-(aminomethyl)benzyl alcohol.
-
Reagent Preparation: Dissolve 4-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5-2.0 eq) to the solution and stir until it is well suspended.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 eq) in THF. Add this solution dropwise to the stirring reaction mixture at 0-5 °C. Using a minimal excess of Boc₂O prevents large amounts of unreacted reagent from promoting side reactions during a prolonged reaction time.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
Workup: Once the reaction is complete, perform a standard aqueous workup. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography on silica gel. The O,N-di-Boc side product, being less polar, will elute first.
| Parameter | Recommended Condition | Rationale |
| Catalyst | AVOID DMAP | DMAP is a potent catalyst for O-acylation.[6] |
| Base | NaHCO₃ or K₂CO₃ | Mild, inorganic bases that are less likely to deprotonate the alcohol. |
| Temperature | 0 °C to Room Temperature | Minimizes the activation energy available for the less favorable O-Bocylation. |
| Boc₂O Stoich. | 1.05 - 1.1 equivalents | Sufficient for complete reaction without a large excess that could drive side reactions. |
Issue 2: Presence of Dimeric Impurities
Question: My mass spectrum shows a peak corresponding to approximately twice the mass of my product, minus a molecule of water. What could be causing this?
Answer: This suggests the formation of a dimeric ether, likely bis(4-((tert-butoxycarbonylamino)methyl)phenyl)methyl ether .
Mechanistic Explanation:
Benzylic alcohols are susceptible to dehydration and etherification under acidic conditions. During workup or purification, exposure to even mild protic acids can lead to the protonation of the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized benzyl carbocation. This reactive intermediate is then rapidly trapped by the alcohol of another molecule of the starting material or product, forming a stable ether linkage.
Caption: Acid-catalyzed formation of a dimeric ether impurity.
Preventative Measures:
-
Neutral Workup: Ensure all aqueous washes during the workup are neutral or slightly basic. A final wash with a dilute NaHCO₃ solution before drying is advisable.
-
Neutralized Silica Gel: If performing column chromatography, consider using silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica in the eluent containing a small amount (0.5-1%) of triethylamine, then packing the column as usual.
-
Avoid Chlorinated Solvents: Dichloromethane (DCM) can contain trace amounts of HCl. If its use is necessary, consider passing it through a plug of basic alumina before use.
Issue 3: Incomplete Reaction and Starting Material Contamination
Question: After several hours, my TLC still shows a significant amount of the starting 4-(aminomethyl)benzyl alcohol. What can I do to drive the reaction to completion?
Answer: Incomplete conversion is typically due to insufficient reagent activity or poor reaction setup.
Troubleshooting Incomplete Reactions:
-
Reagent Quality: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if stored improperly.[1] Use a fresh bottle or verify the purity of your existing stock.
-
Solvent Choice: While aqueous/organic mixtures work well, for particularly stubborn reactions, switching to an anhydrous solvent system like dry THF or Dioxane with a soluble organic base (e.g., triethylamine) can improve reaction rates.
-
Stoichiometry Check: While a large excess of Boc₂O is discouraged, ensure you are using at least a slight excess (1.1 eq). Re-weigh your reagents to confirm accuracy.
-
"Double Coupling" Approach: If the reaction stalls, instead of adding more reagents to the existing mixture, consider a modified "double coupling" approach. After the initial reaction time, if starting material persists, add a second, smaller portion of Boc₂O (e.g., 0.2 eq) and base, and allow it to react for another 1-2 hours. This can be more effective than adding a large excess at the beginning.[7]
References
-
Jiang, S. et al. (2012). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link]
-
Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2008). Benzyl Isopropoxymethyl Carbamate. Organic Syntheses, 85, 287. [Link]
-
Shaik, S. P. et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1758-1768. [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Bartoli, G. et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(25), 9580-9587. [Link]
-
ResearchGate. (2006). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Vicker, N. et al. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry, 58(21), 8645-8657. [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterisation of process related impurity in bosentan monohydrate. Retrieved from [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Purification Challenges of PROTACs with Benzylcarbamate Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by Proteolysis Targeting Chimeras (PROTACs) that incorporate benzylcarbamate linkers. As complex, high-molecular-weight molecules, PROTACs demand a nuanced approach to purification; the inclusion of a benzylcarbamate moiety introduces specific stability and chromatographic considerations that must be carefully managed to ensure the integrity and purity of the final compound.
Section 1: Understanding the Benzylcarbamate Linker in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not merely a spacer but a critical component that influences the PROTAC's physicochemical properties, cell permeability, and ability to form a stable and productive ternary complex.[3]
The benzylcarbamate linker, while synthetically accessible, brings a distinct set of properties:
-
Conformational Rigidity: The benzyl group introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a conformation suitable for ternary complex formation but may also impact solubility.[1][4]
-
Chemical Stability: The carbamate functional group is generally stable but can be susceptible to hydrolysis under certain acidic or basic conditions, posing a significant risk during purification if mobile phases are not chosen carefully.
-
Chromatographic Profile: The aromatic nature of the benzyl group can lead to strong π-π interactions with certain stationary phases in reversed-phase chromatography, affecting retention times and peak shapes.
Below is a diagram illustrating the potential degradation pathways for a benzylcarbamate linker under harsh pH conditions, a primary concern during chromatographic purification.
Caption: Potential degradation pathways of benzylcarbamate linkers.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of PROTACs containing benzylcarbamate linkers in a direct question-and-answer format.
Issue 1: Significant Product Loss and Low Overall Recovery
-
Question: "After my chromatographic step, I'm recovering less than 30% of my theoretical PROTAC yield. Where is my compound going?"
-
Answer & Troubleshooting Steps:
-
Cause - Non-Specific Binding: PROTACs, being large and often lipophilic, are notorious for adhering to surfaces.[5] This "sticky" nature means significant material can be lost on glassware, pipette tips, and sample vials.
-
Solution: Whenever possible, use low-adhesion polypropylene labware. For critical steps involving sample transfer or storage, consider adding a small amount (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 to your sample solvent to block non-specific binding sites.[5]
-
-
Cause - On-Column Degradation: The stationary phase itself can be a source of degradation. Residual, acidic silanol groups on the surface of silica or C18 packing material can catalyze the hydrolysis of your acid-labile benzylcarbamate linker.[6]
-
Solution: Use modern, fully end-capped chromatography columns, which have a lower concentration of exposed silanol groups.[6] If degradation is still suspected, perform a stability test by dissolving your crude product in the mobile phase and analyzing it by LC-MS after several hours at room temperature. If the sample is stable in solution but degrades after injection, the column is the likely culprit.
-
-
Cause - Precipitation: Due to their high molecular weight, PROTACs can have poor solubility in common purification solvents. Precipitation can occur in the injection loop, at the head of the column, or during fraction collection as solvent composition changes.
-
Solution: Ensure your crude material is fully dissolved before injection. If necessary, use a stronger dissolution solvent like DMSO, but inject the smallest volume possible. During fraction collection, consider adding a co-solvent to the collection tubes to prevent the eluted product from crashing out.
-
-
Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening) in HPLC
-
Question: "My PROTAC elutes as a very broad peak or shows significant tailing on my C18 column. How can I improve the chromatography?"
-
Answer & Troubleshooting Steps:
-
Cause - Secondary Interactions: The benzyl group can engage in strong π-π stacking with the stationary phase, while basic nitrogen atoms elsewhere in the molecule can interact with acidic silanols. This combination of interactions can lead to peak tailing.
-
Solution: Switch to a different stationary phase. A column with a phenyl-hexyl or biphenyl phase can offer alternative selectivity for the aromatic benzyl group. Alternatively, using a mobile phase with a lower pH (if the carbamate is stable) can protonate basic sites on the PROTAC, reducing silanol interactions.
-
-
Cause - Presence of Rotamers: The multiple rotatable bonds in a PROTAC linker can lead to the existence of multiple conformers that are in slow exchange on the HPLC timescale, resulting in broadened or split peaks.
-
Solution: Gently warming the column (e.g., to 30-40°C) can often increase the rate of interconversion between rotamers, causing the peaks to coalesce into a single, sharper peak.
-
-
Cause - On-Column Degradation: As discussed previously, degradation during the chromatographic run can manifest as tailing peaks or the appearance of new, smaller peaks.[6]
-
Solution: Reduce the compound's residence time on the column by using a faster gradient.[6] This minimizes the time available for degradation to occur.
-
-
Issue 3: An Impurity Co-elutes with the Main Product
-
Question: "I have a persistent impurity that I cannot resolve from my desired PROTAC using my standard reversed-phase gradient. What are my options?"
-
Answer & Troubleshooting Steps:
-
Cause - Insufficient Selectivity: The impurity may have very similar polarity and functional groups to your product, making separation difficult with standard C18 columns.
-
Solution 1 (Optimize Method): Systematically adjust your method. Try changing the organic modifier (e.g., from acetonitrile to methanol) or the mobile phase pH. Even small changes can alter selectivity. Sharpening the gradient around the elution time of your compound can also improve resolution.
-
Solution 2 (Orthogonal Chromatography): If reversed-phase fails, switch to an orthogonal method. Normal-phase chromatography using silica gel can be effective, particularly for less polar PROTACs.[7] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an option for more polar molecules.
-
Solution 3 (Preparative Thin-Layer Chromatography): For small-scale purifications, preparative TLC can sometimes provide the resolution needed to separate a stubborn impurity.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the best starting conditions for purifying a PROTAC with a benzylcarbamate linker using reversed-phase HPLC?
-
A1: A good starting point is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. Formic acid is generally less harsh than trifluoroacetic acid (TFA) and can minimize the risk of carbamate hydrolysis while still providing good peak shape by protonating basic amines.
-
-
Q2: How can I quickly assess the stability of my benzylcarbamate linker to my purification conditions?
-
A2: Before committing to a large-scale run, perform a small-scale stability test. Dissolve a few milligrams of your crude PROTAC in your intended mobile phase (e.g., water/ACN with 0.1% TFA). Take an LC-MS snapshot immediately (T=0) and then again after 2, 4, and 8 hours at room temperature. A stable compound will show no significant increase in degradation products over time.
-
-
Q3: My PROTAC is extremely hydrophobic. Are there any special considerations?
-
A3: For very hydrophobic PROTACs, you may need to use mobile phases with a higher percentage of organic solvent, such as tetrahydrofuran (THF), in addition to acetonitrile or methanol. Be aware that high concentrations of organic solvents can sometimes cause protein-based E3 ligase ligands (if present) to denature, so handle with care. Hydrophobic linkers can also decrease the water solubility of the final PROTAC.[8]
-
Section 4: Recommended Protocols and Workflows
A generalized workflow for the purification and analysis of PROTACs is essential for achieving high purity and confirming structural integrity.[7]
Caption: A general two-step workflow for PROTAC purification.
Protocol: Small-Scale pH Stability Assessment
-
Prepare Buffers: Create three buffer solutions:
-
pH 4.0 (e.g., 0.1% Formic Acid in 50:50 Water:Acetonitrile)
-
pH 7.4 (e.g., PBS in 50:50 Water:Acetonitrile)
-
pH 9.0 (e.g., 10 mM Ammonium Bicarbonate in 50:50 Water:Acetonitrile)
-
-
Sample Preparation: Prepare a stock solution of your crude PROTAC in DMSO or another suitable solvent.
-
Incubation: Dilute the stock solution into each of the three buffers to a final concentration of ~10 µM.
-
Time Points: Immediately inject an aliquot of each sample into an LC-MS for a T=0 reading.
-
Analysis: Incubate the remaining samples at room temperature. Inject additional aliquots at T=2h, T=6h, and T=24h.
-
Evaluation: Compare the peak area of the parent PROTAC and any observed degradation products (e.g., the amine-containing fragment) across the time points for each pH condition. This will provide a clear indication of your linker's stability.
Section 5: Comparative Data Summary
The choice of chromatographic conditions is critical. The table below summarizes potential strategies for addressing common issues.
| Issue Encountered | Standard Condition (C18, ACN/H₂O + 0.1% TFA) | Alternative Strategy 1 | Alternative Strategy 2 | Expected Outcome |
| Peak Tailing | Significant tailing observed. | Switch mobile phase modifier to 0.1% Formic Acid. | Switch column to a Phenyl-Hexyl phase. | Improved peak symmetry by reducing silanol interactions or altering selectivity. |
| On-Column Degradation | New peaks appear post-injection. | Use a faster gradient (e.g., 5-95% in 5 min). | Remove TFA; use a neutral mobile phase (if peak shape allows). | Reduced degradation by minimizing column residence time or removing the acid catalyst.[6] |
| Co-eluting Impurity | Impurity peak overlaps with the product. | Change organic solvent from Acetonitrile to Methanol. | Use an orthogonal method like normal-phase chromatography. | Altered selectivity to achieve separation of the two compounds. |
| Low Recovery | <50% of the product is recovered. | Add 0.01% Triton X-100 to the sample diluent. | Use a fully end-capped, high-performance column. | Minimized sample loss due to non-specific binding or on-column degradation. |
By understanding the inherent chemical properties of the benzylcarbamate linker and employing a systematic, troubleshooting-based approach, researchers can successfully navigate the purification challenges associated with this important class of PROTACs.
References
-
Steinebach, C., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC. [Link]
-
Dolan, J. W. (2014). On-Column Sample Degradation. LCGC International. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]
-
Royal, M. D., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
-
Scott, J. S., et al. (2023). Methods to accelerate PROTAC drug discovery. PMC. [Link]
-
Gadd, A. & Head, D. (2022). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation. [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Shi, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
-
Shi, C., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Biopharma Group. Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. [Link]
-
Ge, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC. [Link]
-
ResearchGate. (2020). Effect of the linker's site of attachment on PROTAC stability. [Link]
-
Xue, G., et al. (2020). Protein degradation through covalent inhibitor-based PROTACs. RSC Publishing. [Link]
-
American Chemical Society. (2025). Understanding the degradation of pharmaceutically relevant proteins using metal binding PROTACs. [Link]
-
ResearchGate. (2020). PROTACs with aromatic linkers. The benzyl linker in 53 provided.... [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Shulha, O. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
improving solubility of PROTACs containing tert-Butyl 4-(hydroxymethyl)benzylcarbamate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for PROTAC development. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome common hurdles in your research. This guide focuses on one of the most persistent challenges in the field: the poor aqueous solubility of PROTACs, with a specific emphasis on molecules incorporating the tert-Butyl 4-(hydroxymethyl)benzylcarbamate linker moiety.
PROTACs, by their very nature as large, complex heterobifunctional molecules, often exhibit physicochemical properties that fall "beyond the Rule of 5" (bRo5).[1][2] This frequently translates to high molecular weight, significant lipophilicity, and a large polar surface area, all of which contribute to low aqueous solubility.[3][4] Poor solubility is not merely an inconvenience; it can severely impact data quality in in vitro assays, hinder the establishment of reliable structure-activity relationships (SAR), and ultimately lead to poor oral bioavailability, torpedoing an otherwise promising drug candidate.[2][5]
This guide is structured to help you diagnose and solve these solubility issues systematically, moving from simple fixes to more advanced formulation and medicinal chemistry strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding PROTAC solubility.
Q1: Why are my PROTACs, particularly those with complex linkers, so difficult to dissolve?
A1: The challenge stems from the inherent structure of PROTACs. They are composed of two distinct ligands (one for the target protein, one for an E3 ligase) connected by a linker.[6][7][8] This tripartite structure results in a high molecular weight (often >800 Da) and a large, often flexible, molecular surface that can be difficult to hydrate.[3]
The this compound moiety, when used as part of the linker, introduces specific challenges:
-
Increased Lipophilicity: The tert-Butyl and benzyl groups are highly hydrophobic, which can significantly increase the molecule's overall LogP value, driving it out of aqueous solution.
-
Molecular Bulk: These groups add considerable size and steric hindrance, which can disrupt the crystal lattice in the solid state but also present a large nonpolar surface area that is energetically unfavorable to solvate in water.
-
Hydrogen Bonding: While the carbamate and hydroxyl groups can act as hydrogen bond donors and acceptors, the molecule's overall hydrophobic character often dominates its behavior.
This combination of properties makes PROTACs prone to aggregation and precipitation in the aqueous buffers used for most biological assays.[3]
Q2: I just need to get my PROTAC into solution for a quick in vitro assay. What's the fastest way?
A2: For initial in vitro screening (e.g., cell-based degradation assays), the primary goal is to create a concentrated stock solution that can be diluted into the final assay medium without immediate precipitation.
The standard starting point is to dissolve the PROTAC in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock is then serially diluted into the cell culture medium. It is critical to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or artifacts. If the compound precipitates upon dilution, you will need to explore the co-solvent and formulation strategies discussed in the Troubleshooting Guide below.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: This is a crucial distinction for PROTAC development.
-
Kinetic Solubility: This measures the concentration of a compound in solution when it precipitates from a supersaturated state, typically generated by diluting a DMSO stock into an aqueous buffer. It reflects the solubility under non-equilibrium conditions common in in vitro assays. It is often measured by nephelometry or turbidimetry.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is measured by adding an excess of the solid compound to a solvent, allowing it to equilibrate (often for 24-48 hours) with agitation, and then measuring the concentration of the dissolved compound in the supernatant (e.g., via HPLC-UV or LC-MS/MS).[]
Recommendation: For early discovery, kinetic solubility assays are high-throughput and provide relevant information for designing in vitro experiments. As a compound progresses, measuring thermodynamic solubility becomes essential for understanding the fundamental physicochemical limitations and for developing oral formulations, where the drug has more time to equilibrate in the gastrointestinal tract.
Section 2: Troubleshooting Guide: Systematic Approaches to Solubility Enhancement
If simple dissolution in DMSO fails or is insufficient for your needs, a more systematic approach is required.
Problem: My PROTAC precipitates immediately when diluted from a DMSO stock into aqueous buffer (e.g., PBS, cell media).
This is a classic sign of extremely low kinetic solubility. The abrupt change in solvent polarity causes the compound to crash out of solution.
The first step is to identify a co-solvent system that can better accommodate your PROTAC upon dilution.
Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to remain dissolved.
Workflow:
-
Prepare a high-concentration stock of your PROTAC in 100% of a primary organic solvent (DMSO is a common start).
-
Create a panel of aqueous buffers (e.g., PBS pH 7.4) containing varying percentages (e.g., 1%, 5%, 10%) of different co-solvents.
-
Add a small volume of the PROTAC stock to each buffer condition and observe for precipitation over time.
-
Use nephelometry or visual inspection to determine the concentration at which the PROTAC remains in solution.
Table 1: Common Co-Solvents for Preclinical Formulations
| Co-Solvent | Properties & Considerations | Typical Concentration Range |
| DMSO | Strong solvent, but can have cellular toxicity. | < 1% for in vitro, higher for stock solutions. |
| Ethanol | Less toxic than DMSO, good solubilizer. | 5-20% |
| PEG 400 | Polyethylene glycol. Low toxicity, commonly used in vivo. | 10-40% |
| Propylene Glycol | Good solvent, often used in combination with others. | 10-30% |
| NMP | N-Methyl-2-pyrrolidone. Strong solvent, use with caution due to toxicity concerns. | 1-5% |
| DMA | N,N-Dimethylacetamide. Potent solvent, but has reproductive toxicity risks. | 1-5% |
If your PROTAC contains ionizable functional groups (e.g., basic amines, acidic carboxyls), its solubility will be highly dependent on pH.
Causality: Ionizing a functional group makes it more polar and dramatically increases its affinity for water. According to the Henderson-Hasselbalch equation, a basic group will be predominantly ionized at a pH below its pKa, while an acidic group will be ionized at a pH above its pKa. The this compound moiety itself is not strongly ionizable, but other parts of the PROTAC (the warhead or other linker components) may be.
Workflow:
-
Analyze the structure of your PROTAC to identify any acidic or basic centers and estimate their pKa values.
-
Prepare a series of buffers with different pH values (e.g., pH 2, 5, 7.4, 9).
-
Conduct a kinetic or thermodynamic solubility test in each buffer to determine if solubility increases at a pH where the molecule is expected to be charged.
-
If a suitable pH is identified, ensure it is compatible with your experimental system (e.g., cell health, protein stability).
Problem: My PROTAC has poor solubility and poor permeability, limiting in vivo exposure.
This is a common and more complex challenge that often requires medicinal chemistry or advanced formulation strategies.[2]
The linker is not just a spacer; it is a critical determinant of a PROTAC's physicochemical properties.[6][8][10] Modifying the linker is a powerful strategy to improve solubility.
Causality: Replacing lipophilic aliphatic or aromatic sections of the linker with more polar or ionizable moieties can improve aqueous solubility without negatively impacting ternary complex formation.[6][7]
Strategies:
-
Incorporate PEG Chains: Replacing an alkyl chain with a short polyethylene glycol (PEG) linker is a well-established method to increase hydrophilicity and solubility.[10][11][12]
-
Add Ionizable Groups: Introducing a basic nitrogen, such as in a piperidine or piperazine ring, can provide a handle for protonation at physiological pH, significantly boosting solubility.[6][12]
-
Increase Polarity: Swapping hydrocarbon sections for ethers, amides, or other polar functional groups can improve the hydrogen-bonding capacity and polarity of the linker.[7]
Caption: Linker modification strategies to improve PROTAC solubility.
For compounds with very low intrinsic solubility, advanced formulation techniques are necessary, particularly for oral delivery. ASDs are a leading strategy.[5][13]
Causality: An amorphous solid dispersion (ASD) is a molecular mix of the drug (your PROTAC) and a polymer carrier.[13] In this state, the drug is not in its stable, low-energy crystalline form. When the ASD is exposed to an aqueous environment, the drug is released in a high-energy, amorphous state, which can achieve a much higher apparent solubility than the crystalline form, creating a supersaturated solution.[14][15] The polymer also acts to inhibit the drug from precipitating back out of this supersaturated state.[13]
Workflow Overview:
-
Polymer Screening: Select a panel of polymers (e.g., HPMCAS, PVP/VA, Soluplus®) to test.
-
ASD Preparation: Prepare the ASDs, typically by solvent evaporation (e.g., spray drying) or melt extrusion.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[5]
-
Dissolution Testing: Perform non-sink dissolution tests to measure the degree and duration of supersaturation achieved compared to the unformulated amorphous or crystalline drug.[5][14]
Caption: Conceptual workflow for creating an Amorphous Solid Dispersion (ASD).
Other formulation approaches can also be effective:
-
Lipid-Based Formulations (e.g., SNEDDS): Self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon dilution in aqueous fluids.[3] This can be highly effective for very lipophilic PROTACs.[5]
-
Prodrugs: A prodrug strategy involves chemically modifying the PROTAC to add a solubilizing group that is later cleaved in vivo to release the active molecule. This can increase the molecular weight but may be a viable tactic.[16]
Section 3: Key Experimental Protocols
This section provides simplified protocols for fundamental solubility assessment.
Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To quickly assess the solubility of a PROTAC under non-equilibrium conditions relevant to in vitro assays.
Methodology:
-
Stock Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Plate Setup: In a 96-well plate, add your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a PROTAC.
Methodology:
-
Sample Preparation: Add an excess amount of the solid, crystalline PROTAC to a known volume of the test solvent (e.g., PBS, pH 7.4) in a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the PROTAC using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.
References
-
7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022-05-25). [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines - UniTo. (2022-04-25). [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). [Link]
-
Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications. (2022-04-25). [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC - NIH. (2023-01-03). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. [Link]
-
Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC - NIH. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed Central. [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - ResearchGate. (2025-10-13). [Link]
-
Experimental solubility versus TPSA for the PROTAC data set. - ResearchGate. [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - MDPI. (2023-01-03). [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC - PubMed Central. [Link]
-
Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Sophie Wittenburg, Maximilian R. Zuleeg, Ki - ChemRxiv. [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: Stability Assays for PROTACs with a Benzylcarbamate Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) featuring a benzylcarbamate linker. This guide provides in-depth technical assistance in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental workflows. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific rationale to empower your research.
Introduction: The Benzylcarbamate Linker - A Double-Edged Sword
The linker component of a PROTAC is a critical determinant of its success, influencing the formation of the ternary complex, as well as the molecule's overall stability, solubility, and permeability.[1][2] Benzylcarbamate linkers, particularly the p-aminobenzyl carbamate (PABC) self-immolative spacer, are often employed in bifunctional molecules.[3] While they can offer desirable structural properties, they also present unique stability challenges that must be carefully evaluated. An unstable linker can lead to premature degradation of the PROTAC, which can limit its bioavailability and in vivo efficacy.[2] This guide will walk you through the essential stability assays and troubleshooting strategies for your benzylcarbamate-containing PROTACs.
Frequently Asked Questions (FAQs)
Question 1: My PROTAC with a benzylcarbamate linker shows good in vitro degradation of the target protein, but poor in vivo efficacy. Could linker stability be the issue?
Answer: Yes, poor in vivo efficacy despite good in vitro activity is a classic indicator of potential pharmacokinetic issues, with linker stability being a primary suspect. The chemical and enzymatic environment in vivo is significantly different from in vitro cell culture conditions. A PROTAC that is stable in cell culture media may be rapidly degraded in the bloodstream or upon metabolism in the liver.
The benzylcarbamate linkage, particularly in the form of a p-aminobenzyl carbamate (PABC) spacer, is known to be susceptible to enzymatic cleavage in biological matrices.[4][5][6] This is a well-documented phenomenon in the field of antibody-drug conjugates (ADCs), where similar linkers are used.[4][5][6] The primary culprits are often carboxylesterases, which are abundant in plasma (species-dependent) and liver, and can hydrolyze the carbamate bond.[4][5] This premature cleavage would break your PROTAC into its constituent warhead and E3 ligase ligand, rendering it inactive.
To investigate this, we recommend a systematic assessment of your PROTAC's stability in relevant biological matrices.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing PROTAC Stability in Biological Matrices
This guide provides a step-by-step protocol to evaluate the stability of your benzylcarbamate-linker PROTAC in plasma and liver microsomes.
Objective: To determine the rate of degradation of the PROTAC in biological fluids and identify the major degradation products.
Materials:
-
Your PROTAC stock solution (e.g., 10 mM in DMSO)
-
Control plasma (e.g., human, rat, mouse)
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (for microsomal assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (for quenching and protein precipitation)
-
Internal standard (a structurally similar and stable compound) for LC-MS/MS analysis
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for in vitro stability assessment of PROTACs.
Step-by-Step Protocol:
-
Preparation of Incubation Mixtures:
-
Plasma Stability: Dilute your PROTAC stock solution in plasma to a final concentration of 1-5 µM. Prepare a control sample with heat-inactivated plasma to distinguish between enzymatic and chemical degradation.
-
Microsomal Stability: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1 mg/mL), phosphate buffer, and your PROTAC (final concentration 1-5 µM). Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Prepare a control sample without the NADPH system to assess non-CYP-mediated metabolism.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures in a shaking water bath at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid and the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop a sensitive and specific LC-MS/MS method to quantify the parent PROTAC and identify potential degradation products. Monitor for the expected masses of the cleaved warhead and E3 ligase ligand fragments.
-
Data Analysis and Interpretation:
| Parameter | Description | Implication for Benzylcarbamate Linker |
| Half-life (t½) | The time it takes for 50% of the PROTAC to be degraded. | A short half-life (< 30 minutes) in plasma or microsomes suggests significant instability. |
| Degradation Products | Identification of metabolites by their mass-to-charge ratio (m/z). | The appearance of masses corresponding to the free warhead and/or E3 ligase ligand confirms linker cleavage. |
Guide 2: Forced Degradation Studies
This guide outlines a protocol for forced degradation studies to probe the intrinsic chemical stability of your benzylcarbamate-linker PROTAC.
Objective: To identify the degradation pathways and potential liabilities of the PROTAC under stressed chemical conditions.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol:
-
Prepare Stress Samples:
-
Prepare solutions of your PROTAC (e.g., 100 µM) under the following conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Control: The same solvent as the stressed samples (e.g., water or a buffer).
-
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.
-
-
Neutralization and Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS/MS to determine the percentage of the parent PROTAC remaining and to identify the major degradation products.
-
Expected Outcomes for Benzylcarbamate Linkers:
| Stress Condition | Expected Degradation Pathway |
| Basic (Alkaline Hydrolysis) | The carbamate bond is generally susceptible to base-catalyzed hydrolysis, leading to cleavage of the linker. This is often the most significant degradation pathway for carbamates. |
| Acidic Hydrolysis | Carbamates are generally more stable under acidic conditions compared to basic conditions, but some degradation may still occur. |
| Oxidative | The benzyl group and other parts of the PROTAC molecule may be susceptible to oxidation. |
Potential Degradation Pathway of a Benzylcarbamate Linker:
Caption: Potential cleavage of a PROTAC with a benzylcarbamate linker.
By systematically evaluating the stability of your PROTAC with a benzylcarbamate linker using these guides, you can gain valuable insights into its potential liabilities and make informed decisions for lead optimization and further development.
References
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in biochemistry, 61(5), 505-516.
- Jiang, X., et al. (2023).
- Poudel, Y. B., et al. (2020).
- Poudel, Y. B., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Hackbusch, S., & Du, M. (2023). Confident transformation site localization of PROTAC drug metabolites facilitated by multi-stage fragmentation LC-HRAM-MS. Thermo Fisher Scientific.
- Dubrulle, C., et al. (2020). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 11(4), 348-352.
- Xiong, Y., et al. (2023). in silico tools in protacs design. arXiv preprint arXiv:2307.01320.
- Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 154.
- Jiang, X., et al. (2023).
- Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future medicinal chemistry, 12(20), 1835-1849.
- Jiang, X., et al. (2023).
- Dong, B., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2347.
- Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell chemical biology, 25(1), 78-87.e5.
- Jiang, X., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.
- BenchChem. (2025). A Comparative Guide to the In Vivo Stability of PROTACs with Different Linkers. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Chemical Stability of PROTAC Linkers. BenchChem.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 344-349.
- Corson, T. W., & Crews, C. M. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS medicinal chemistry letters, 11(4), 341-343.
- Dorywalska, M., et al. (2015). Effect of attachment site on stability of cleavable antibody drug conjugates.
- Wang, L., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS chemical biology, 16(11), 2265-2275.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular and cellular biochemistry, 356(1-2), 123-131.
- Sun, X., et al. (2021). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [agris.fao.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Benzylcarbamate Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring a benzylcarbamate linker. Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve synthetic roadblocks, ensuring the successful and efficient production of your target degraders.
Introduction: The Benzylcarbamate Linker in PROTACs
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1] Benzylcarbamate linkers offer a degree of conformational rigidity that can be advantageous for optimizing the spatial orientation of the warhead and the E3 ligase ligand.[2] This rigidity can be beneficial for pre-organizing the PROTAC into a bioactive conformation, potentially leading to enhanced potency. However, the synthesis of PROTACs containing this linker can be challenging, with low yields being a frequent obstacle. This guide will systematically address the potential causes of low yield and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the benzylcarbamate linker-containing PROTAC is significantly lower than expected. Where should I start my investigation?
A low overall yield in a multi-step PROTAC synthesis is a common issue. A systematic approach to troubleshooting is crucial. Begin by dissecting the synthesis into its key stages and evaluating the efficiency of each step.
Initial Diagnostic Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Linker Efficacy in Targeted Protein Degradation: Benzylcarbamate vs. Alkyl Linkers
Introduction: The Linker as the Linchpin of Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the Proteolysis-Targeting Chimera (PROTAC) has emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules operate by hijacking the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[3] A PROTAC is composed of three distinct components: a "warhead" that binds the target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5]
While the warhead and anchor dictate what is targeted and which E3 ligase is engaged, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's overall performance.[4][6] The linker profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the productive intermediate for ubiquitination and subsequent degradation.[5][7][8] Furthermore, the linker's physicochemical properties directly impact crucial drug-like attributes such as cell permeability, solubility, and metabolic stability.[9][10]
This guide provides an in-depth comparison of two distinct linker classes: the flexible, synthetically tractable alkyl linkers and the more conformationally restricted benzylcarbamate linkers . By examining their structural differences and the resulting impact on degradation efficacy, we aim to provide researchers with a rational framework for linker design and optimization.
The PROTAC Mechanism of Action
The fundamental role of a PROTAC is to induce proximity between a target protein and an E3 ligase. This orchestrated encounter facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[8]
Caption: A standard experimental workflow for assessing PROTAC efficacy.
Protocol 1: Cellular Degradation Assay by Western Blotting
This protocol provides a step-by-step method for quantifying target protein degradation in cultured cells. [1][11][12] 1. Cell Culture and Treatment: a. Seed the desired cell line (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. [1] b. Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 500, 1000 nM). [1] c. Prepare a vehicle control using the same final concentration of DMSO as the highest PROTAC concentration. [1] d. Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions or vehicle control. e. Incubate the cells for the desired time period (e.g., 8, 16, 24, or 48 hours).
2. Protein Lysate Preparation: a. Place the cell culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). [13] b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. [13] c. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. [13] e. Centrifuge the lysates at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. [13] f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. g. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting: [14][15][16] a. Normalize all samples by diluting them with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL. b. Boil the samples at 95°C for 5-10 minutes to denature the proteins. c. Load 15-20 µg of each protein sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until adequate separation of proteins is achieved. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again as in step 3h. k. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. l. Strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
4. Data Analysis: a. Quantify the band intensities for the target protein and the loading control using image analysis software. b. Normalize the target protein intensity to the loading control intensity for each sample. c. Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). [17][18]
Protocol 2: Biophysical Assay for Ternary Complex Formation (Principles of SPR)
To directly assess the impact of the linker on the PROTAC's primary mechanism, biophysical techniques like Surface Plasmon Resonance (SPR) are invaluable. [19][20][21]They can measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.
Conceptual Steps:
-
Immobilization: One protein component (e.g., the E3 ligase) is immobilized onto the surface of an SPR sensor chip.
-
Binary Binding: A solution containing the PROTAC is flowed over the chip to measure its direct binding to the immobilized E3 ligase.
-
Ternary Complex Formation: A pre-incubated mixture of the PROTAC and the second protein (the POI) is flowed over the E3-ligase-coated chip. An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex.
-
Cooperativity Measurement: By comparing the binding affinities of the binary and ternary interactions, one can calculate the cooperativity (alpha factor), which quantifies how much the presence of one protein enhances the PROTAC's binding to the other. [8][22]A linker that promotes favorable protein-protein interactions will result in positive cooperativity (alpha > 1), indicating a more stable ternary complex. [22]
Conclusion and Future Outlook
The choice of linker is a pivotal decision in the design of an effective PROTAC. While flexible alkyl linkers offer synthetic simplicity and are useful for initial screening and length optimization, they can suffer from poor physicochemical properties and the high entropic cost of conformational restriction. [6][23] In contrast, more rigid linkers, exemplified by the benzylcarbamate class, represent a more advanced, rational design strategy. By reducing conformational flexibility and potentially introducing specific, stabilizing interactions, these linkers can lead to PROTACs with significantly enhanced potency and selectivity. [6][24]However, their success is highly dependent on achieving the correct geometry for ternary complex formation, often necessitating a structure-based design approach.
Ultimately, there is no single "best" linker. The optimal choice is intrinsically tied to the specific target protein and E3 ligase pair. [17]A comprehensive design strategy should involve:
-
Initial screening with a library of flexible linkers to identify an optimal length range.
-
Introduction of rigid elements, like benzylcarbamate, guided by structural modeling or SAR data to enhance potency. [24]3. Thorough characterization of physicochemical properties to ensure drug-like characteristics. [10]4. Validation of on-target activity through cellular degradation assays and confirmation of the mechanism with biophysical assays. [11][21] As our understanding of the structural and dynamic nature of ternary complexes deepens, the rational, function-oriented design of linkers will continue to be a key driver of innovation in the field of targeted protein degradation.
References
- Application Notes and Protocols for Cell-Based Protein Degradation Assays Using a Thalidomide PROTAC - Benchchem.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central.
- Comparison of different PROTAC linkers for targeted protein degrad
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Alkyl Linkers in PROTACs - Improve Permeability & PK - BOC Sciences.
- Linkers in PROTACs - Precise PEG.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - ResearchG
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissoci
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- Key methods to assemble PROTAC libraries using alkyl and ether linkers....
- Rationalizing PROTAC-mediated Ternary Complex Form
- Protein Degradation Assays - PROTAC Screening - Reaction Biology.
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - JoVE.
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed.
- Mechanistic and Structural Fe
- How to improve the function of your PROTAC degrader by understanding ternary complex form
- Targeted Protein Degradation: Design Consider
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books.
- Development of biophysical assays for studies of PROTACs - Diva-Portal.org.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Journal of Chemical Information and Modeling - ACS Public
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic.
- Unraveling PROTAC Efficacy: A Comparative Analysis of PEGyl
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society.
- Western blot protocol - Abcam.
- Benzyl (3-aminopropyl)carbamate | PROTAC Linker - MedchemExpress.com.
- Western Blot Protocol: Step-by-Step Guide | Boster Bio.
- General Protocol for Western Blotting - Bio-Rad.
- Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' d
- 6 Western Blotting Steps - Azure Biosystems.
- (PDF)
- Structures of representative PROTACs with PEG/alkyl linkers. BTK...
- Characteristic roadmap of linker governs the r
- PROTACs with aromatic linkers. The benzyl linker in 53 provided...
- Novel approaches for the rational design of PROTAC linkers - Open Explor
- Targeted Protein Degraders - NJ Bio, Inc..
- Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal P
- Targeted protein degradation: advances in drug discovery and clinical practice - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. njbio.com [njbio.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 24. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Comparative Guide to Validating PROTAC-Mediated Protein Degradation: The Role of Western Blot and its Alternatives
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates rigorous and quantitative validation of target protein degradation to ensure the efficacy and specificity of these novel therapeutics.
This guide provides an in-depth, objective comparison of Western blotting—the cornerstone of protein analysis—with other powerful techniques for validating PROTAC-mediated degradation. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals in establishing a robust and self-validating workflow.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[3][]
Caption: The PROTAC mechanism of action.
Western Blot: The Workhorse for Degradation Validation
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1] It allows for the determination of key efficacy parameters such as DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1][4]
A Self-Validating Western Blot Protocol
The trustworthiness of Western blot data hinges on a meticulously designed and controlled experiment. Here, we outline a protocol that incorporates self-validating steps.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment.
-
Treat cells with a dose-response range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).[4]
-
Crucial Controls:
-
Vehicle Control (e.g., DMSO): Establishes the baseline protein level.
-
Negative Control PROTAC: A structurally similar molecule that does not bind to the E3 ligase or the POI. This control ensures that the observed degradation is not due to off-target effects of the compound.[6]
-
Proteasome Inhibitor (e.g., MG132) Co-treatment: If the degradation is proteasome-dependent, co-treatment with a proteasome inhibitor should rescue the POI from degradation. This is a critical step to validate the mechanism of action.[7][8]
-
Positive Control Lysate: A lysate from a cell line or tissue known to express the protein of interest. This validates the antibody's performance and the overall protocol.
-
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[4]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for ensuring equal protein loading, a cornerstone of quantitative Western blotting.[4]
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[4]
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[4]
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
6. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software.[4]
-
Normalization is Key: Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin, or total protein stain).[4][9] The choice of loading control should be carefully validated to ensure its expression is not affected by the experimental conditions.[10]
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot dose-response curves to determine the DC50 and Dmax values.[4][11]
Caption: A typical Western Blot workflow for PROTAC validation.
Beyond the Blot: A Comparative Look at Alternative Validation Techniques
While Western blotting is a robust method, it can be time-consuming and semi-quantitative.[12][13] For higher throughput and more precise quantification, several alternative technologies offer significant advantages.
| Feature | Traditional Western Blot | Capillary Western Blot (e.g., Jess) | HiBiT-based Assays | Immunofluorescence Microscopy |
| Principle | Gel electrophoresis, antibody detection | Automated capillary electrophoresis, immunodetection | Luciferase complementation, luminescence detection | Antibody-based in-situ protein visualization |
| Throughput | Low to medium | High | High | Low to medium |
| Quantification | Semi-quantitative, requires careful optimization | Highly quantitative and reproducible | Highly quantitative and sensitive | Semi-quantitative |
| Antibody Requirement | Yes | Yes | No (requires genetic tagging) | Yes |
| Advantages | Widely accessible, provides molecular weight information.[13] | Automated, high reproducibility, better quantification.[12] | Real-time kinetics, no antibodies needed, high sensitivity.[3][12] | Provides spatial information on protein localization.[4] |
| Disadvantages | Labor-intensive, potential for variability.[12][13] | Higher instrument cost.[13] | Requires genetic engineering of the target protein.[13] | Less quantitative, fixation can create artifacts.[4] |
Capillary Western Blot (Jess)
This automated system offers a more reproducible and quantitative alternative to traditional Western blotting.[12] It eliminates many manual steps prone to error, provides a wider dynamic range, and delivers results in a fraction of the time.[12]
HiBiT-based Assays
This technology involves genetically tagging the target protein with a small HiBiT peptide.[12] In the presence of a larger LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein.[12] This method is highly sensitive, does not require antibodies, and is amenable to high-throughput screening in live cells.[3][12]
Immunofluorescence Microscopy
This technique uses fluorescently labeled antibodies to visualize the abundance and subcellular localization of the target protein within fixed cells.[4] While less quantitative than other methods, it provides valuable spatial context to the degradation event.
Ensuring Scientific Integrity: The Power of Orthogonal Methods
For a comprehensive and trustworthy validation of a PROTAC's performance, a multi-faceted approach is essential. Relying solely on one technique can be misleading. By combining the strengths of different methods, researchers can build a more complete and robust picture of their PROTAC's activity. For instance, initial screening with a high-throughput method like a HiBiT assay can be followed by validation of lead compounds with quantitative Western blotting to confirm the molecular weight of the degraded protein.[12] Further characterization with mass spectrometry-based proteomics can provide an unbiased, global view of the PROTAC's selectivity across the entire proteome.[14]
Conclusion
Validating the efficacy of PROTAC-mediated protein degradation is a critical step in the development of this promising new class of therapeutics. While traditional Western blotting remains a valuable and accessible tool, a thorough understanding of its limitations and the availability of more quantitative, higher-throughput alternatives is crucial. By employing a carefully designed experimental workflow with integrated controls and leveraging orthogonal validation methods, researchers can ensure the scientific rigor and integrity of their findings, ultimately accelerating the journey of novel protein degraders from the bench to the clinic.
References
-
PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives - Selvita. (URL: [Link])
-
Targeted Protein Degradation: Elements of PROTAC Design - PMC - NIH. (URL: [Link])
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (URL: [Link])
-
The mechanism of PROTAC‐mediated target protein degradation. - ResearchGate. (URL: [Link])
-
Application of PROTACs in target identification and validation - ScienceOpen. (URL: [Link])
-
Application of PROTACs in Target Identification and Target Validation - PMC - NIH. (URL: [Link])
-
Ubiquitin-Proteasome System | Targeted Protein Degradation - YouTube. (URL: [Link])
-
Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (URL: [Link])
-
Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (URL: [Link])
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic. (URL: [Link])
-
What are the new or old methods and techniques that I can use instead of western blot (WB). (URL: [Link])
-
Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC - NIH. (URL: [Link])
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (URL: [Link])
-
Loading Controls for Western Blotting - Creative Diagnostics. (URL: [Link])
-
Taking Control of Your Western Blotting Troubles - Bio-Rad Antibodies. (URL: [Link])
-
PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (URL: [Link])
-
PROTAC-Induced Proteolytic Targeting - PMC - NIH. (URL: [Link])
-
A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed Central. (URL: [Link])
-
(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... - ResearchGate. (URL: [Link])
-
(PDF) Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - ResearchGate. (URL: [Link])
-
Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | ACS Chemical Biology - ACS Publications. (URL: [Link])
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments. (URL: [Link])
-
Determination of PROTAC efficacy. A. PROTACs having different linker... - ResearchGate. (URL: [Link])
-
Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC - NIH. (URL: [Link])
-
Western Blot Troubleshooting: 10 Common Problems and Solutions. (URL: [Link])
-
How to Read Western blot - TotalLab. (URL: [Link])
-
Evaluating your Western Blot Results - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis. (URL: [Link])
-
Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (URL: [Link])
-
Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC. (URL: [Link])
-
Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Loading Controls for Western Blotting [sigmaaldrich.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scienceopen.com [scienceopen.com]
A Senior Application Scientist's Guide to Assessing PROTAC Ternary Complex Stability: The Linker's Decisive Role
Introduction: Beyond Proximity – The Centrality of the Ternary Complex
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation[1][2]. These heterobifunctional molecules act as molecular bridges, simultaneously engaging a target protein of interest (POI) and an E3 ubiquitin ligase[][4]. This induced proximity facilitates the formation of a critical, transient tripartite assembly: the POI-PROTAC-E3 ligase ternary complex[5][6].
The formation of this complex is the mechanistic linchpin of PROTAC efficacy. It is within this molecular embrace that the E3 ligase ubiquitinates the POI, marking it for destruction by the proteasome[7]. Early paradigms of PROTAC design perhaps oversimplified this process, focusing merely on bringing the two proteins close. However, the field now appreciates that mere proximity is insufficient. The stability, conformation, and kinetics of the ternary complex are the true drivers of efficient and selective protein degradation[][7].
At the heart of this complex lies the linker, a component once seen as a simple spacer but now understood to be a critical determinant of therapeutic success. The linker's length, rigidity, composition, and attachment points profoundly influence the thermodynamics and kinetics of ternary complex formation[8][9]. This guide provides a comparative analysis of the state-of-the-art methodologies used to assess ternary complex stability, offering field-proven insights into how different linkers dictate a PROTAC's ultimate performance.
Section 1: Decoding Ternary Complex Stability: Key Parameters
To rationally design effective PROTACs, we must quantify the characteristics of the ternary complex. The stability of this complex is not a single value but a composite of several thermodynamic and kinetic parameters.
-
Affinity (KD): The dissociation constant, which measures the equilibrium concentration of the complex. A lower KD signifies a stronger, more stable complex.
-
Kinetics (kon, koff): The association (on-rate) and dissociation (off-rate) constants. A slow koff (long residence time) is often a strong predictor of downstream degradation, as a long-lived complex provides a greater window of opportunity for the E3 ligase to ubiquitinate the target[2][7].
-
Thermodynamics (ΔG, ΔH, ΔS): Isothermal Titration Calorimetry (ITC) provides the Gibbs free energy (ΔG), which describes the overall stability, as well as the enthalpic (ΔH) and entropic (ΔS) contributions to binding[1][10][11]. This data reveals the nature of the binding forces at play.
-
Cooperativity (α): This is arguably the most crucial parameter for PROTACs. Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second. It is the ratio of the ternary and binary binding affinities[7].
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., E3-PROTAC) enhances the binding affinity for the POI. This is highly desirable as it leads to a more stable ternary complex than one would predict from the individual binary interactions.
-
Negative Cooperativity (α < 1): The first binding event hinders the second.
-
Non-cooperative (α = 1): The two binding events are independent.
-
Highly cooperative PROTACs can form stable ternary complexes even with weak binary affinities, leading to the characteristic "hook effect" where excess PROTAC saturates the proteins in binary complexes, preventing ternary complex formation and reducing degradation at high concentrations[5][12].
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Section 2: A Comparative Guide to Assay Methodologies
Choosing the right assay depends on the specific question being asked—whether it's high-throughput screening, deep mechanistic insight, or in-cell validation. Each technique offers a unique window into the ternary complex.
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Immobilized protein binds to analyte in solution, causing a change in refractive index measured in real-time.[][13] | Kinetics (kon, koff) , Affinity (KD), Cooperativity (α) | Label-free, real-time kinetic data, high sensitivity. Ternary complex half-life correlates well with degradation.[2] | Requires protein immobilization which can affect activity; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of molecules in solution.[10][14] | Thermodynamics (ΔG, ΔH, ΔS) , Affinity (KD), Stoichiometry (n), Cooperativity (α) | Label-free, in-solution "gold standard" for thermodynamics.[1][2] Provides a complete binding profile. | Low throughput, requires large amounts of pure protein, sensitive to buffer mismatches.[1][2] |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | Proximity-based assay where energy transfer occurs between a donor (e.g., Terbium) and acceptor fluorophore on the binding partners.[1] | Relative ternary complex population, apparent affinity, IC50 | Homogeneous (no-wash), high-throughput screening (HTS) compatible, sensitive.[1][15] | Requires protein labeling, prone to artifacts from compound fluorescence, provides relative, not absolute, data. |
| Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought close.[] | Relative ternary complex population, apparent affinity | Homogeneous, highly sensitive, HTS compatible. Can be used in cell lysates.[5][6] | Requires labeled proteins/beads, can be susceptible to "hook effect" at high concentrations. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) assay performed in living cells.[][16] | In-cell ternary complex formation , kinetics of formation/dissociation in a physiological context. | Measures complex formation in live cells , real-time kinetics, provides crucial cellular context.[][16] | Requires genetic engineering of cells (NanoLuc® fusion), signal window can be narrow. |
Section 3: In-Depth Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is exceptionally powerful for PROTACs because the kinetic off-rate (and thus, the half-life) of the ternary complex is a strong predictor of degradation efficacy.[2][7] This protocol outlines a standard approach to measure binary and ternary complex kinetics.
Caption: Impact of linker properties on ternary complex stability.
Conclusion: An Integrated Approach to Linker Optimization
The rational design of next-generation PROTACs hinges on a deep, quantitative understanding of the ternary complex. While cellular degradation is the ultimate endpoint, relying solely on it for optimization is inefficient. A multi-pronged approach is essential. Biophysical techniques like SPR and ITC provide the precise kinetic and thermodynamic data needed to understand the why behind a PROTAC's performance, directly linking linker chemistry to complex stability. These in vitro findings must then be validated in a physiological context using in-cell assays like NanoBRET. By integrating these methodologies, researchers can move beyond trial-and-error, rationally engineering linkers that foster stable, cooperative, and long-lived ternary complexes to unlock truly potent and selective therapeutics.
References
-
Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Ciulli, A. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]
-
Casement, R., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]
-
Riching, K. M., et al. (2020). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS Discovery. [Link]
-
Scelfo, A., et al. (2019). In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application. Journal of Chemical Information and Modeling. [Link]
-
Kumar, H., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]
-
Casement, R. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee Discovery Research Portal. [Link]
-
Lalevee, N., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. [Link]
-
Poda, S. B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
-
Opentrons. (2021). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. [Link]
-
Kumar, H., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Publications. [Link]
-
Daniels, D. L., et al. (2019). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
Lalevee, N., et al. (2024). Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC. Journal of Chemical Information and Modeling. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Fallan, C., et al. (2021). Effect of the linker's site of attachment on PROTAC stability and degradation. ResearchGate. [Link]
-
Lalevee, N., et al. (2023). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-PROTAC. ChemRxiv. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]
-
Hsieh, J., et al. (2022). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS Discovery. [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ResearchGate. [Link]
-
Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]
-
Wikipedia. (2024). Methods to investigate protein–protein interactions. Wikipedia. [Link]
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. LabOnline. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Rigid vs. Flexible Linkers for BRD4 Degraders: A Guide for Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of disease-relevant proteins.[1] These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[2] A PROTAC's architecture consists of three core components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.[3] While the two ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5]
This guide provides an in-depth comparative analysis of rigid versus flexible linkers, with a focus on degraders targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a key transcriptional coactivator and a high-value target in oncology.[6][7] We will explore the causal relationships between linker characteristics and degrader performance, supported by experimental data and detailed protocols to inform rational drug design.
The Linker's Pivotal Role in Ternary Complex Formation
The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein (BRD4) and an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[8] The linker dictates the spatial arrangement and relative orientation of these two proteins, which directly influences the stability of the ternary complex and the efficiency of subsequent ubiquitin transfer from the E2-E3 ligase machinery to the target.[9] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and drives potent degradation.[10]
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Flexible Linkers: The Path of Least Resistance?
The most common motifs used in early PROTAC designs were flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains.[3][10] Their primary advantage lies in their conformational freedom, which increases the probability that the PROTAC can adopt an orientation suitable for ternary complex formation.[10][11]
Advantages:
-
Synthetic Tractability: Alkyl and PEG chains are synthetically accessible and straightforward to incorporate into PROTAC designs.[10]
-
Conformational Sampling: Flexibility allows the PROTAC to overcome potential geometric mismatches between the target and E3 ligase, facilitating initial ternary complex formation.[11]
-
Improved Solubility (PEG): PEG linkers are hydrophilic and can improve the aqueous solubility of the overall PROTAC molecule.[12]
Disadvantages:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic cost upon binding to form the ternary complex, potentially resulting in lower stability.[10]
-
Poor Pharmacokinetics: Long, flexible linkers with a high number of rotatable bonds often contribute to poor cell permeability and unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[10][13]
-
Metabolic Liability: Aliphatic and ether chains can be susceptible to oxidative metabolism.[9][14]
Rigid Linkers: A Structurally-Informed Strategy
More recent strategies in PROTAC design have shifted towards the use of more rigid linkers. These linkers incorporate structural motifs that restrict conformational freedom, such as alkynes, triazoles, phenyl rings, or heterocyclic scaffolds like piperazine/piperidine.[3][12] The core principle is to pre-organize the PROTAC into a bioactive conformation that is energetically favorable for forming a stable and productive ternary complex.[10]
Advantages:
-
Reduced Entropic Penalty: By limiting conformational flexibility, rigid linkers can reduce the entropic cost of ternary complex formation, leading to enhanced stability.[10]
-
Improved DMPK Properties: Rigidification and the incorporation of polar motifs can lead to improved cell permeability, metabolic stability, and overall drug-like properties.[3][13] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers.[13]
-
Enhanced Selectivity: A well-designed rigid linker can enforce a specific geometry that favors productive interactions for the intended target while disfavoring off-target interactions.[10]
Disadvantages:
-
Design Complexity: Rational design of rigid linkers requires greater structural insight into the ternary complex, often necessitating computational modeling or co-crystal structures.[3]
-
Synthetic Challenge: The synthesis of rigid linkers is often more complex than that of their flexible counterparts.[11]
-
Risk of Misfit: An improperly designed rigid linker can introduce steric hindrance or lock the PROTAC in a conformation that prevents productive ternary complex formation.[][16]
Comparative Analysis: A Tale of Two Linkers
The choice between a flexible and rigid linker is highly context-dependent, relying on the specific POI-E3 ligase pair. While some systems benefit from rigidification, others require a degree of flexibility to achieve an optimal orientation for ubiquitination. For instance, replacing a flexible PEG linker with rigid phenyl rings in an androgen receptor (AR)-targeting PROTAC completely abolished degradation activity, suggesting the rigid structure was unable to adopt a productive conformation.[3] Conversely, a BRD4 degrader with a rigid piperazine-based linker showed enhanced degradation compared to more flexible versions.
| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Alkyne/Cyclic) |
| Ternary Complex Formation | Higher probability of initial formation due to adaptability. | Can be more stable if geometry is optimal; risk of steric clash. |
| Ternary Complex Stability | Potentially lower due to entropic penalty upon binding.[10] | Higher due to pre-organization and reduced entropic penalty.[10] |
| Degradation Efficacy (DC₅₀) | Potent, but highly variable depending on length and composition. | Often more potent and efficient if designed correctly.[3] |
| Pharmacokinetics (DMPK) | Often associated with poor permeability and metabolic instability.[10][13] | Can lead to significantly improved solubility, permeability, and stability.[13] |
| Synthetic Accessibility | High; synthetically straightforward.[10] | Lower; often requires multi-step, complex synthesis.[11] |
Table 1. High-level comparison of flexible versus rigid linkers for PROTAC design.
Experimental Protocols for Linker Evaluation
A systematic evaluation of linker properties requires a suite of robust biophysical and cell-based assays. The following workflow and protocols provide a framework for characterizing and comparing BRD4 degraders.
Caption: Standard experimental workflow for evaluating PROTAC degraders.
Protocol 1: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between BRD4 and the E3 ligase induced by the PROTAC.[8]
Objective: To quantify the potency and efficacy of a PROTAC in forming the BRD4-PROTAC-E3 ligase complex inside living cells.
Materials:
-
HEK293 cells.[17]
-
NanoLuc®-BRD4 fusion vector (donor).[8]
-
HaloTag®-CRBN or HaloTag®-VHL fusion vector (acceptor).[8]
-
Transfection reagent (e.g., Lipofectamine).
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate).
-
NanoBRET™ Nano-Glo® Substrate (donor substrate).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, 96-well or 384-well assay plates.
-
PROTAC compounds and controls (e.g., dBET6, MZ1).[17]
Procedure:
-
Cell Preparation: Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase plasmids. Plate the transfected cells into assay plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compounds in Opti-MEM.
-
Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours at 37°C. This allows the fluorescent ligand to label the HaloTag®-E3 ligase fusion protein.
-
PROTAC Addition: Add the serially diluted PROTACs to the appropriate wells.
-
Donor Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Read the plate on a luminometer capable of measuring filtered luminescence. Measure both donor emission (~460nm) and acceptor emission (~618nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[17] Plot the ratio against PROTAC concentration to determine the EC₅₀ for ternary complex formation. The characteristic "hook effect" may be observed at high concentrations, where binary complexes are favored over the ternary complex.[8]
Protocol 2: Cellular BRD4 Degradation Assay (Western Blot)
This endpoint assay is the gold standard for directly visualizing and quantifying the loss of target protein.[18]
Objective: To determine the concentration- and time-dependence of PROTAC-induced BRD4 degradation.
Materials:
-
Cell culture reagents.
-
PROTAC compounds, vehicle control (DMSO), and mechanism controls (e.g., proteasome inhibitor Bortezomib, neddylation inhibitor MLN4924).[18][20]
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-BRD4, anti-GAPDH or α-Tubulin (loading control).[18]
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Plating and Treatment: Seed cells in 6-well plates. The next day, treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).[20] Include a vehicle-only control.
-
Mechanistic Controls (Self-Validation): To confirm degradation is proteasome-dependent, co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 5-100 nM Bortezomib).[20] Rescue of BRD4 levels validates the mechanism.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-BRD4 and anti-loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize bands using a digital imager.[18]
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal. Plot the normalized BRD4 levels against PROTAC concentration to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[19]
Conclusion and Future Perspectives
The linker is far from a passive spacer; it is a key architectural element that governs the biological activity of a BRD4 degrader. While flexible linkers offer synthetic convenience and can be effective, the field is increasingly moving towards the rational design of rigid linkers to optimize ternary complex stability and improve drug-like properties.[9][21] This strategy, however, is not a panacea, and the optimal degree of rigidity must be empirically determined for each POI-E3 ligase system.[16]
Future advancements will likely involve the development of novel linker chemistries and computational tools that can more accurately predict the dynamic behavior of PROTACs and the topology of the ternary complex.[22] By combining these predictive models with robust experimental validation using the assays described herein, researchers can accelerate the development of next-generation BRD4 degraders with superior potency, selectivity, and therapeutic potential.
References
- Reaction Biology. (n.d.). Cellular BRD4 Protein Degradation Assay.
- Romesberg, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.
- Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of BRD4-Targeting PROTACs.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
- Taft, B. R., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
- Precise PEG. (n.d.). Linkers in PROTACs.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Takaoka, Y., et al. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH.
- Promega Corporation. (n.d.). Ternary Complex Formation.
- Benchchem. (n.d.). A Comparative Guide to the Influence of Linker Attachment Points on PROTAC Activity.
- Benchchem. (2025). A Comparative Guide to PROTACs: Flexible vs. Rigid Linkers in Targeted Protein Degradation.
- Shchegravina, E. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
- Plexium Inc. (2024). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11.
- Foley, C. A., et al. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
- Cecchini, C. (2022).
- ResearchGate. (n.d.). PROTACs ternary complex formation and protein degradation in MV4‐11....
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Ciambrone, G. J., et al. (n.d.).
- ResearchGate. (2025). (PDF) Novel approaches for the rational design of PROTAC linkers.
- University of Kent. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from University of Kent Institutional Repository.
- Payne, J. E., et al. (n.d.). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. PMC - NIH.
- eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation.
- Ding, M., et al. (2023).
- Li, K., et al. (n.d.).
- Benchchem. (2025). Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Researchers.
- Plexium. (n.d.). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4.
- Di Micco, S., et al. (n.d.). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs.
- Plexium Inc. (n.d.). Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11.
- Donovan, K. A., et al. (2023). An intramolecular bivalent degrader glues an intrinsic BRD4-DCAF16 interaction. bioRxiv.
- Benchchem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Head.
- iGEM. (n.d.). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers.
- ResearchGate. (2021). Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 三重複合体の形成 [promega.jp]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 16. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
A Senior Application Scientist's Guide to Quantitative Analysis of Target Protein Knockdown by PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of a target protein through the cell's own ubiquitin-proteasome system.[1][2][3] This unique mechanism of action necessitates robust and quantitative methods to accurately assess the extent of target protein knockdown, a critical step in the development and optimization of these novel therapeutics.
This guide provides an in-depth comparison of key methodologies for the quantitative analysis of PROTAC-induced protein degradation. As a senior application scientist, my aim is to not only present protocols but to also provide the underlying rationale for experimental choices, ensuring a thorough understanding of each technique's strengths and limitations.
The PROTAC Mechanism: A Symphony of Induced Proximity
Before delving into analytical techniques, it is crucial to understand the mechanism by which PROTACs mediate protein degradation. A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker.[2][3] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2][3] This binding event brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[2][3][4][5][]
Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[2][3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[3][7]
Caption: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Quantitative Techniques
The choice of an analytical method for quantifying PROTAC-induced protein knockdown depends on various factors, including the specific research question, desired throughput, sensitivity, and available resources. Here, we compare the most commonly employed techniques.
| Technique | Principle | Throughput | Quantitative Capability | Advantages | Disadvantages |
| Western Blotting | Immuno-detection of target protein after size-based separation by gel electrophoresis. | Low to Medium | Semi-quantitative to Quantitative | Widely accessible, provides molecular weight information, direct visualization of protein levels. | Labor-intensive, potential for variability, requires high-quality antibodies.[8] |
| ELISA | Immuno-detection of target protein in a 96-well plate format.[9] | High | Quantitative | High throughput, sensitive, and amenable to automation.[][11] | Requires specific antibody pairs, susceptible to matrix effects. |
| Mass Spectrometry (Proteomics) | Identification and quantification of proteins based on their mass-to-charge ratio.[12] | Medium to High | Highly Quantitative & Global | Unbiased proteome-wide analysis, high sensitivity and specificity, identifies off-target effects.[1][13] | Requires specialized instrumentation and expertise, complex data analysis. |
| Flow Cytometry | Quantification of protein expression in single cells using fluorescently labeled antibodies.[14] | High | Quantitative | High-throughput, single-cell resolution, allows for multiplexing to analyze different cell populations.[14][15] | Primarily for cell surface or intracellular proteins with good antibody availability, indirect measurement of total protein. |
| High-Content Imaging | Automated microscopy and image analysis to quantify protein levels and localization within cells.[16][17] | High | Quantitative | Provides spatial and morphological information, multiplexing capabilities.[16][17] | Complex image analysis, potential for artifacts from fixation and staining. |
| NanoBRET™ | Bioluminescence resonance energy transfer to measure intracellular protein levels in real-time.[18][19] | High | Quantitative | Live-cell measurements, kinetic analysis of degradation.[18] | Requires genetic modification of cells to express tagged proteins. |
Experimental Protocols: A Step-by-Step Guide
Quantitative Western Blotting for PROTAC Efficacy
Western blotting is a foundational technique for assessing PROTAC-induced protein degradation.[2][3][20] It allows for the direct visualization and quantification of the target protein.
Caption: Workflow for quantitative Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[21] Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE: Normalize protein concentrations and load equal amounts (e.g., 20 µg) of each lysate onto an SDS-polyacrylamide gel.[21] Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[21]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.[2][3]
Targeted Proteomics using Multiple Reaction Monitoring (MRM) Mass Spectrometry
For highly accurate and sensitive quantification, targeted mass spectrometry, such as Multiple Reaction Monitoring (MRM), is the gold standard.[22] MRM allows for the precise measurement of specific peptides from the target protein.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC as described for Western blotting. Lyse the cells and quantify the total protein.
-
Protein Digestion: Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues. Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a solid-phase extraction (SPE) method.
-
MRM Assay Development: Select unique proteotypic peptides for the target protein and a reference protein. Optimize the mass spectrometer settings (precursor and fragment ion m/z) for each peptide.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in MRM mode.
-
Data Analysis: Integrate the peak areas for the target and reference peptides. Calculate the ratio of the target peptide to the reference peptide for each sample. Determine the percentage of degradation relative to the vehicle control and calculate DC50 and Dmax values.
Concluding Remarks
The quantitative analysis of target protein knockdown is a cornerstone of PROTAC drug discovery and development. This guide provides a comparative overview of the key methodologies, from the workhorse Western blot to the highly sensitive targeted mass spectrometry. The choice of technique should be guided by the specific experimental goals, balancing throughput, quantitative accuracy, and available resources. By understanding the principles and protocols of these diverse methods, researchers can confidently and accurately assess the efficacy of their PROTAC molecules, accelerating the development of this transformative therapeutic modality.
References
- Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed.
- Mechanistic and Structural Fe
- A Researcher's Guide to Validating PROTAC-Induced Protein Degradation with Mass Spectrometry - Benchchem.
- MRM Targeted Quantitative Proteomics for Evalu
- Application of mass spectrometry for the advancement of PROTACs - PubMed.
- Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF.
- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action | ACS Chemical Biology - ACS Public
- Abstract 7027: Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery - AACR Journals.
- Analysis of PROTAC Target Protein and Degradation Profiles - ChemPro Innov
- PROTAC Ternary Complex Assay Services - BOC Sciences.
- Application Notes and Protocols for Evaluating PROTAC Efficacy Using Western Blot Analysis - Benchchem.
- Application Notes and Protocols for Measuring PROTAC-Induced Protein Degrad
- Correlating cellular ternary complex formation with degrad
- Quantitative Measurement of PROTAC Intracellular Accumul
- Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC)
- Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC)
- Quantitative Measurement of Rate of Targeted Protein Degrad
- PROTAC-Induced Proteolytic Targeting - PMC - NIH.
- Application Note: Flow Cytometry Analysis of Cellular Responses to PROTAC RIPK Degrader-2 - Benchchem.
- Quantitative Analysis of Protein Degradation by PROTACs: A Western Blot Comparison Guide - Benchchem.
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US.
- PROTAC® Degrad
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- PROTAC Degrad
- Western blot protocol - Abcam.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Protein Degrader/PROTAC assays - Proteome Sciences.
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic.
- Quantitative measurement of PROTAC intracellular accumulation - ResearchG
- Modeling PROTAC Degradation Activity with Machine Learning - arXiv.
- PROTAC Molecules Activity and Efficacy Evalu
- Catalytic in vivo protein knockdown by small-molecule PROTACs - ResearchG
- Webinar – Understanding PROTACs-Mediated Targeted Protein Degrad
- Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio.
- Application of PROTACs in Target Identification and Target Valid
- Protein Degradation Assays - PROTAC Screening - Reaction Biology.
- Protein assay ELISA - QIAGEN.
- General Protocol for Western Blotting - Bio-Rad.
- Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC - NIH.
- Degradome analysis to identify direct protein substr
- Targeted Protein Degradation to Advance Oncology Drug Discovery - YouTube.
- Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complement
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein assay ELISA [qiagen.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bio-rad.com [bio-rad.com]
- 22. MRM Targeted Quantitative Proteomics for Evaluating PROTAC Efficacy [en.biotech-pack.com]
Navigating the Stability Maze: A Comparative Guide to PROTAC Linker Performance In Vitro and In Vivo
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] These heterobifunctional molecules catalytically induce the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[2][3][4][5] The success of a PROTAC hinges on the delicate interplay of its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker.[][7] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and, most importantly, its stability both on the bench and in biological systems.[8][9][10]
An unstable linker can lead to premature degradation of the PROTAC, severely limiting its bioavailability and in vivo efficacy.[8] This guide provides an in-depth comparison of the in vitro and in vivo stability of common PROTAC linkers, supported by experimental data and methodologies, to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Linker: More Than Just a Connection
The linker's chemical composition, length, and rigidity profoundly affect the PROTAC's overall performance.[][9] It must be robust enough to withstand metabolic challenges while correctly orienting the two ligands to form a productive ternary complex between the target protein and the E3 ligase.[4]
Here, we explore the most prevalent linker classes and their inherent stability characteristics.
-
Alkyl Chains: Simple and synthetically accessible, alkyl linkers are a common starting point.[9] While generally stable, they are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to hydroxylation.[8][9] Their hydrophobicity can also lead to poor solubility.[9]
-
Polyethylene Glycol (PEG) Linkers: PEG chains are incorporated to enhance hydrophilicity and solubility.[4][] However, they can be more susceptible to enzymatic degradation and oxidation compared to alkyl chains.[8]
-
Rigid Linkers (e.g., Piperazine/Piperidine): Incorporating rigid structures like piperazine or piperidine rings can be a successful strategy to enhance metabolic stability.[] This rigidity can limit the flexibility of the PROTAC, potentially pre-organizing it for ternary complex formation and shielding it from metabolic enzymes.[1]
The Core of PROTAC Action: A Visual Overview
To understand stability, one must first appreciate the PROTAC's mechanism of action. The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the central role of the intact molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
In Vitro Stability Assessment: The First Line of Defense
A suite of in vitro assays provides the initial assessment of a PROTAC's stability, offering crucial data to guide optimization before committing to expensive and time-consuming in vivo studies.
Key In Vitro Stability Assays
-
Microsomal Stability Assay: This assay evaluates the susceptibility of a PROTAC to metabolism by Phase I enzymes (like CYPs) present in liver microsomes. A longer half-life (t½) in this assay suggests better metabolic stability.[]
-
Plasma Stability Assay: This test determines the stability of a PROTAC in plasma from different species (e.g., mouse, rat, human). It helps identify degradation by plasma enzymes like esterases and proteases.
-
Chemical Stability Assay: Assesses the intrinsic stability of the PROTAC in various buffer conditions (e.g., different pH values) to identify any non-enzymatic degradation pathways.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a standardized workflow to determine a PROTAC's metabolic half-life.
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) and NADPH regenerating system (Cofactor) on ice.
-
Prepare a stock solution of the PROTAC test compound and a positive control (a compound with known metabolic liability) in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4) to 37°C.
-
In a 96-well plate, add the PROTAC to the reaction buffer and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed Cofactor solution. A parallel reaction without the Cofactor serves as a negative control.
-
-
Time Points & Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).
-
Caption: Standard workflow for a liver microsomal stability assay.
Comparative In Vitro Stability Data
The choice of linker chemistry has a direct and measurable impact on metabolic stability.
| Linker Type | Key Features | In Vitro Metabolic Stability (Typical t½) | Common Degradation Pathways |
| Alkyl Chains | Simple, hydrophobic, synthetically accessible.[8][9] | Moderate to High | CYP-mediated hydroxylation.[8] |
| PEG Chains | Hydrophilic, improves solubility.[] | Low to Moderate | Susceptible to enzymatic cleavage and oxidation.[8] |
| Piperazine/Piperidine | Rigid, can improve metabolic stability.[] | High | Generally more resistant to CYP metabolism. |
| Alkyl/PEG Hybrids | Balances hydrophilicity and lipophilicity.[8] | Variable | Susceptible to both hydroxylation and ether cleavage.[8] |
Note: t½ values are highly dependent on the specific PROTAC structure and the biological matrix used.
In Vivo Stability: The True Test of a PROTAC
While in vitro assays are predictive, in vivo studies are essential to understand the true pharmacokinetic (PK) profile and stability of a PROTAC in a complex biological system.
Pharmacokinetic (PK) Studies
PK studies, typically conducted in rodents (e.g., mice or rats), involve administering the PROTAC and collecting blood samples over time to measure its concentration. Key PK parameters include:
-
Half-life (t½): The time it takes for the PROTAC concentration in the plasma to reduce by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
A PROTAC with poor in vivo stability will exhibit a short half-life and high clearance, limiting its exposure to the target tissue and reducing its efficacy.
Bridging the Gap: The In Vitro-In vivo Correlation (IVIVC)
A key goal in drug development is to establish a strong correlation between in vitro stability data and in vivo pharmacokinetic performance.
Caption: The relationship between in vitro and in vivo stability studies.
For many PROTACs, a direct correlation can be observed. For example, a PROTAC with a short half-life in liver microsomes will often have high clearance and a short half-life in vivo. However, discrepancies can arise due to factors not captured by simple in vitro models, such as:
-
Transporter Effects: Active uptake or efflux by transporters can significantly alter a PROTAC's concentration in the liver and other tissues.[12]
-
Extrahepatic Metabolism: Metabolism occurring in tissues other than the liver.
-
Plasma Protein Binding: Extensive binding to plasma proteins can protect a PROTAC from metabolism.
Case Study: Linker Rigidification Enhances In Vivo Stability
In the development of Bruton's tyrosine kinase (BTK) PROTACs, initial designs often employed flexible alkyl or PEG linkers. While effective in vitro, these compounds frequently suffered from poor metabolic stability in vivo. A study by researchers at the University of Dundee demonstrated that replacing a flexible linker with a more rigid, cyclic piperazine-based linker led to a significant improvement in metabolic stability.[13] This change shielded the PROTAC from CYP-mediated metabolism, resulting in a longer in vivo half-life, increased tumor exposure, and ultimately, enhanced anti-tumor efficacy in mouse models.
Conclusion and Future Directions
The linker is a master regulator of PROTAC stability. A thorough understanding and systematic evaluation of linker properties, using a combination of robust in vitro assays and carefully designed in vivo pharmacokinetic studies, are paramount for the development of effective and safe protein-degrading therapeutics. The general trend indicates that increasing linker rigidity and strategically positioning metabolically stable groups can significantly enhance both in vitro and in vivo performance.[] As the field matures, we anticipate the development of novel linker chemistries and computational models that will better predict the complex interplay between a PROTAC's structure, its stability, and its ultimate therapeutic effect.
References
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. [Link]
-
Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
-
Zhao, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]
-
Zorba, A., et al. (2018). Effect of the linker's site of attachment on PROTAC stability. ResearchGate. [Link]
-
Maple, H. J., et al. (2023). Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. European Journal of Medicinal Chemistry. [Link]
-
The Bumbling Biochemist. (2022). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery. [Link]
-
Creative Biolabs. Protein Degrader In Vitro Evaluation Services. [Link]
-
ResearchGate. (2024). The mechanism of PROTAC‐mediated target protein degradation. [Link]
-
Scott, D. E., et al. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. youtube.com [youtube.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of tert-Butyl 4-(hydroxymethyl)benzylcarbamate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 4-(hydroxymethyl)benzylcarbamate, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Core Principle: Hazard Identification and Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the level of precaution, the required Personal Protective Equipment (PPE), and the appropriate disposal pathway.
This compound is a laboratory chemical primarily used in organic synthesis. While comprehensive toxicological data is not available for every research chemical, aggregated data from suppliers and chemical databases provide a clear directive for safe handling.[1] The primary identified hazard is Acute Toxicity (Oral), Category 4 , meaning it is harmful if swallowed.[1] As a general precautionary measure for fine chemical dust, it should also be treated as a potential skin, eye, and respiratory irritant.[2][3]
The foundational principle of chemical safety is to treat all compounds with a high degree of caution, especially when complete hazard data is unavailable. Therefore, disposal procedures must be designed to minimize all potential routes of exposure—ingestion, inhalation, and dermal contact.[4]
Key Chemical and Hazard Data
| Property | Value | Source |
| Chemical Name | tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | PubChem[1] |
| CAS Number | 123986-64-1 | PubChem[1] |
| Molecular Formula | C13H19NO3 | PubChem[1] |
| Molecular Weight | 237.29 g/mol | PubChem[1] |
| GHS Classification | H302: Harmful if swallowed | PubChem[1] |
Pre-Disposal Operations: Segregation and Containment
Proper disposal begins the moment a material is designated as waste. Haphazardly collected waste streams can lead to dangerous chemical reactions and complicate the final disposal process.
Step-by-Step Waste Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) pail or drum, for solid chemical waste. Ensure the container is in good condition, free from cracks or damage, and has a secure, vapor-tight lid.
-
Label the Container: Proper labeling is a cornerstone of laboratory safety and a regulatory requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6][7] Before any waste is added, the container must be labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Harmful if Swallowed," "Irritant")
-
The date accumulation started.
-
-
Segregate Waste Streams:
-
Solid Waste: Place unused or expired this compound directly into the designated solid waste container.
-
Contaminated Materials: Items such as used weighing paper, contaminated gloves, and paper towels should also be placed in this container. The causality here is that any item making contact with the chemical is considered contaminated and must be disposed of via the same hazardous waste stream.[8][9]
-
Do NOT Mix with Other Waste Types: Never mix this carbamate-based waste with incompatible chemicals, such as strong oxidizing agents or acids, in the same container to prevent unforeseen exothermic or gas-producing reactions.[10]
-
Personal Protective Equipment (PPE): Your Primary Defense
Handling chemical waste requires the same, if not a higher, level of PPE as handling the pure product. The goal is to create an impermeable barrier between you and the hazardous material.
-
Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before each use. If contamination occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[11]
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that comply with ANSI Z87.1 or European Standard EN166.[10][11] This is critical to prevent eye irritation from airborne dust particles.
-
Body Protection: A standard, long-sleeved laboratory coat is required to protect against skin contact.[11]
-
Respiratory Protection: When handling larger quantities of the solid where dust formation is likely, a NIOSH-approved respirator (e.g., an N95 or P95 dust mask) may be necessary to prevent respiratory tract irritation.[8] All respirator use must be done under a formal Respiratory Protection Program as required by OSHA.[4]
Disposal Workflow: A Systematic Approach
The following diagram and protocols outline the decision-making process and actions required for the safe disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
Protocol 4.1: Disposal of Unused or Waste Chemical
-
Work in a Ventilated Area: Conduct all transfers of solid chemical waste inside a certified chemical fume hood to minimize the risk of inhaling dust.
-
Transfer the Chemical: Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use a spatula or powder funnel to prevent spillage.
-
Seal the Container: Securely close the lid of the waste container immediately after adding the waste. Containers should remain closed unless waste is actively being added.[12]
-
Store Appropriately: Move the sealed container to your laboratory's designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator.
-
Arrange for Pickup: Follow your institution's specific procedures to have the waste collected by the Environmental Health & Safety (EHS) department. They will consolidate it for final disposal.
Protocol 4.2: Disposal of Contaminated Labware and PPE
-
Gross Decontamination: If dealing with heavily contaminated reusable glassware, rinse it with a suitable solvent (e.g., ethanol or acetone) in a fume hood. This rinse solvent must be collected and disposed of as hazardous liquid waste in a separate, appropriately labeled container.
-
Dispose of Solids: Place disposable items such as gloves, weighing boats, and contaminated wipes directly into the designated solid hazardous waste container for this compound.
-
Final Disposal: The container with contaminated solids follows the same path as the unused chemical: sealed, stored in the SAA, and collected by EHS for disposal by a licensed contractor.[3][8]
Regulatory Imperatives and Final Disposition
All chemical waste disposal is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while OSHA governs worker safety.[6][13]
Your institution's Chemical Hygiene Plan (CHP) , an OSHA requirement, is your primary reference for specific disposal procedures.[5] The final step in the disposal chain for this chemical is thermal destruction (incineration) by a licensed and approved hazardous waste disposal facility.[9][14] This method ensures the complete breakdown of the organic molecule into less harmful components. Under no circumstances should this chemical be disposed of down the drain or in the regular trash , as this can harm aquatic life and interfere with wastewater treatment processes.[8][15]
By adhering to these systematic procedures, you ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with regulatory standards, upholding your commitment to a safe and sustainable research environment.
References
- MSDS of tert-Butyl 4-(Bromomethyl)benzylcarbamate. (n.d.). Capot Chemical Co., Ltd.
-
tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
tert-Butyl 4-hydroxybenzylcarbamate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 22, 2026, from [Link]
-
Hazardous Waste. (n.d.). US Environmental Protection Agency (EPA). Retrieved January 22, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency (EPA). Retrieved January 22, 2026, from [Link]
-
Laboratories - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 22, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). US Environmental Protection Agency (EPA). Retrieved January 22, 2026, from [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved January 22, 2026, from [Link]
-
Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026, January 21). Oreate AI Blog. Retrieved January 22, 2026, from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved January 22, 2026, from [Link]
-
OSHA Laboratory Standard - Appendix A. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 22, 2026, from [Link]
-
What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? (2024, December 19). Chemistry For Everyone [YouTube Channel]. Retrieved January 22, 2026, from [Link]
Sources
- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. youtube.com [youtube.com]
Mastering the Safe Handling of tert-Butyl 4-(Hydroxymethyl)benzylcarbamate: A Guide to Personal Protective Equipment
For researchers engaged in the nuanced work of drug development and chemical synthesis, the paramount importance of laboratory safety cannot be overstated. This guide provides an in-depth operational plan for the safe handling of tert-Butyl 4-(hydroxymethyl)benzylcarbamate (CAS No. 123986-64-1), a key reagent in organic synthesis. By understanding the inherent hazards and implementing rigorous personal protective equipment (PPE) protocols, scientists can mitigate risks and ensure a secure research environment. This document moves beyond a simple checklist, offering a procedural and causal framework for the selection, use, and disposal of PPE.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound is classified with the following hazards:
-
Harmful if swallowed: This is a primary concern, necessitating measures to prevent ingestion.[1][2][3]
-
Causes skin irritation: Direct contact with the skin can lead to irritation.[2][4]
-
Causes serious eye irritation: The compound can cause significant eye irritation upon contact.[4][5]
-
May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2][4]
These classifications are derived from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information and underscore the need for comprehensive protection.[1]
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Pictogram |
| Harmful if swallowed (H302) | Acute Toxicity, Oral (Category 4) | Warning |
| Causes skin irritation (H315) | Skin Corrosion/Irritation (Category 2) | Warning |
| Causes serious eye irritation (H319) | Serious Eye Damage/Eye Irritation (Category 2A) | Warning |
| May cause respiratory irritation (H335) | Specific Target Organ Toxicity — Single Exposure (Category 3) | Warning |
The Core of Protection: Selecting the Right PPE
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound, with the rationale behind each choice.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles when there is a significant splash hazard.[6][7] | Protects against splashes and airborne particles, preventing serious eye irritation.[4] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect for tears or degradation before each use.[6] Lab Coat: A standard laboratory coat is required. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended.[6] | Carbamates can be absorbed through the skin. Protective gloves and clothing create a necessary barrier against direct contact and skin irritation.[2][4][6] |
| Respiratory Protection | Generally not required when working in a well-ventilated area or a chemical fume hood.[6] If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is mandatory.[7][8] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[2][4] Engineering controls like fume hoods are the primary defense.[6] |
Operational Protocols: From Preparation to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow provides a step-by-step guide for safe laboratory operations.
Pre-Handling Checklist
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[7] Verify that an eyewash station and safety shower are readily accessible.[2]
-
PPE Inspection: Before donning, thoroughly inspect all PPE for any signs of damage, such as cracks, holes, or degradation.
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If required, put on the appropriate respirator.
-
Finally, wear chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Handling the Compound
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.[5] Use a spatula for solid transfers and avoid creating dust clouds.
-
Dissolution and Reaction: When dissolving the solid or running a reaction, add reagents slowly to control any potential exothermic reactions. Keep the reaction vessel covered as much as possible.
-
Post-Handling: After completing the work, carefully remove gloves using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.[3][7]
Spill and Emergency Procedures
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent.
-
Large Spills: Evacuate the area and alert laboratory personnel. If safe to do so, contain the spill to prevent it from spreading. Follow your institution's emergency response procedures.
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[9] Dispose of this waste in clearly labeled, sealed containers according to your institution's and local environmental regulations.[9]
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
-
PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-hydroxybenzylcarbamate. National Center for Biotechnology Information. [Link]
-
Chemsrc. This compound Material Safety Data Sheet. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
Sources
- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:123986-64-1 | this compound | Chemsrc [chemsrc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tert-Butyl 4-hydroxybenzylcarbamate | C12H17NO3 | CID 11085418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
